Lypressin
Description
LYPRESSIN is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1982.
The porcine antidiuretic hormone (VASOPRESSINS). It is a cyclic nonapeptide that differs from ARG-VASOPRESSIN by one amino acid, containing a LYSINE at residue 8 instead of an ARGININE. Lys-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
See also: Terlipressin (narrower); Fethis compound (narrower); Ornipressin (related).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIDCADFRDPIO-DZCXQCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048575 | |
| Record name | Lypressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-57-7 | |
| Record name | Lypressin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lypressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lypressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lypressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lypressin's Mechanism of Action in Renal Tubules: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lypressin, a synthetic analogue of the natural hormone 8-lysine-vasopressin, exerts its primary physiological effects within the renal tubules by interacting with specific vasopressin receptors. Its action is critical in the regulation of water homeostasis, primarily through its potent antidiuretic effects. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in the kidney, focusing on its differential engagement with V1a and V2 vasopressin receptors. We will dissect the distinct signaling cascades initiated by these interactions, detail the downstream cellular events, present relevant quantitative data, and outline key experimental methodologies used to elucidate these pathways.
Introduction to this compound and Renal Vasopressin Receptors
This compound is an oligopeptide, structurally similar to arginine vasopressin (AVP), the primary endogenous antidiuretic hormone in humans.[1] Its principal role in renal physiology is to enhance water reabsorption in the collecting ducts, thereby concentrating urine and reducing water loss. This action is mediated through its binding to two subtypes of G protein-coupled receptors (GPCRs) on renal tubule cells: the V1a receptor (V1aR) and the V2 receptor (V2R).[2] While both receptors are targets for this compound, they are coupled to different G proteins and initiate distinct intracellular signaling pathways, leading to varied physiological outcomes.[3][4]
-
V2 Receptors (V2R): Primarily located on the basolateral membrane of the principal cells of the renal collecting ducts and connecting tubules.[5][6] These receptors are the main mediators of the antidiuretic response.[7]
-
V1a Receptors (V1aR): Found in the renal vasculature (causing vasoconstriction),[8] and on the basolateral membrane of type A intercalated cells in the collecting duct, where they are implicated in urinary acidification.[9]
The V2 Receptor-Mediated Antidiuretic Pathway
The hallmark antidiuretic effect of this compound is mediated by the V2 receptor signaling cascade in the principal cells of the collecting duct.[10] This pathway culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, dramatically increasing water permeability.
V2R Signaling Cascade
Binding of this compound to the V2R activates the associated heterotrimeric Gs protein.[6] This activation initiates a well-defined signaling cascade:
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[3][6]
-
cAMP Accumulation: The resulting increase in intracellular cAMP concentration serves as a crucial second messenger.[11][12]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate various downstream target proteins.[13]
Aquaporin-2 Translocation and Function
The primary target of activated PKA in this pathway is the AQP2 protein.[14] PKA phosphorylates AQP2, which is stored within intracellular vesicles.[6] This phosphorylation is a critical signal that promotes the trafficking and exocytic insertion of these AQP2-laden vesicles into the apical (luminal) plasma membrane.[14][15] The increased density of AQP2 channels in the apical membrane allows water to move rapidly from the tubular fluid into the cell, down its osmotic gradient, which is the essence of the antidiuretic effect.[12] Water then exits the cell across the basolateral membrane via constitutively expressed AQP3 and AQP4 channels.[12]
The V1a Receptor-Mediated Pathway
This compound also binds to V1a receptors, which are coupled to the Gq/11 protein and mediate different physiological responses in the kidney.[4][8] Studies have shown that this compound and its metabolite, lysine-vasopressin (LVP), have a higher binding affinity for V1a receptors than for V2 receptors.[16]
V1aR Signaling Cascade
Activation of the V1aR by this compound initiates the phospholipase C pathway:[4]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.[17]
-
PIP2 Hydrolysis: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3, being soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[19]
-
DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[18][19]
-
Physiological Effects of V1aR Activation
In the kidney, V1aR activation by this compound leads to several effects:
-
Renal Vasoconstriction: V1a receptors on vascular smooth muscle cells of the efferent arterioles mediate vasoconstriction.[20][21] This can lead to an increase in renal vascular resistance and a decrease in renal blood flow, particularly at higher, pressor doses.[20][22]
-
Modulation of Antidiuresis: Some studies suggest V1aR activation can induce the formation of prostaglandins, which may in turn reduce V2-dependent cAMP accumulation, thereby acting as a negative feedback mechanism to limit the antidiuretic effect.[10]
-
Urinary Acidification: V1aRs are present on type A intercalated cells of the collecting duct.[9] Their stimulation promotes the activity of vacuolar H+-ATPase, leading to luminal H+ secretion and urinary acidification.[9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound (LVP) and related compounds with vasopressin receptors and their physiological effects.
Table 1: Receptor Binding Affinities Data from competitive binding assays using Chinese hamster ovary cells expressing human V1 and V2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Arginine Vasopressin (AVP) | V1 | 0.47 ± 0.05 |
| V2 | 0.50 ± 0.05 | |
| This compound (LVP) | V1 | 2.6 ± 0.2 |
| V2 | 16.0 ± 1.0 | |
| Terlipressin | V1 | 71.0 ± 6.0 |
| V2 | 420.0 ± 30.0 | |
| (Source: Derived from data presented in[16]) |
Table 2: Dose-Response Effects of this compound on Renal Function in Conscious Rats Data represents changes from baseline.
| This compound Dose (pmol h⁻¹ 100g⁻¹) | Effect on Mean Arterial Pressure | Effect on Inulin Clearance (GFR) | Effect on Urine Flow |
| 2.5 (Non-pressor) | No significant change | Unchanged | Maximally antidiuretic |
| 10 (Pressor) | Dose-dependent increase | Dose-dependent decrease | Antidiuretic |
| 30 (Pressor) | Dose-dependent increase | Decreased from 3.23 to 1.60 ml/min | Antidiuretic |
| (Source: Derived from data presented in[22]) |
Key Experimental Protocols
The mechanisms described above have been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Kd or Ki) of this compound for V1a and V2 receptors.
-
Methodology:
-
Cell Culture: Use of cell lines (e.g., CHO, MDCK) stably transfected to express high levels of human V1a or V2 receptors.[5][16]
-
Membrane Preparation: Cells are harvested and homogenized to prepare crude membrane fractions containing the receptors.
-
Competitive Binding: Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]AVP) and increasing concentrations of unlabeled this compound.
-
Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters (representing bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[16]
-
Measurement of Second Messengers (cAMP and Intracellular Ca²⁺)
-
Objective: To quantify the intracellular signaling response to this compound stimulation.
-
Methodology for cAMP:
-
Cell Stimulation: Cultured renal collecting duct cells (e.g., IMCD-3) are treated with this compound for a defined period.[13]
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular contents.
-
Quantification: cAMP levels in the lysate are measured using competitive immunoassays, such as ELISA or radioimmunoassay (RIA).[23]
-
-
Methodology for Intracellular Ca²⁺:
-
Cell Loading: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4).
-
Stimulation & Measurement: this compound is added to the cells, and changes in intracellular Ca²⁺ concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometer or fluorescence microscope.[24][25]
-
AQP2 Translocation Assays
-
Objective: To visualize and quantify the movement of AQP2 to the apical plasma membrane.
-
Methodology (Cell Surface Biotinylation):
-
Cell Culture: Polarized epithelial cells (e.g., MDCK, IMCD-3) expressing AQP2 are grown on permeable filter supports.[13][26]
-
Stimulation: Cells are treated with this compound or a V2-specific agonist (e.g., dDAVP) to induce AQP2 translocation.[13]
-
Biotinylation: A membrane-impermeable biotinylation reagent is added to the apical surface to label all surface-exposed proteins.
-
Lysis & Pulldown: Cells are lysed, and biotinylated proteins are captured from the lysate using streptavidin-coated beads.
-
Immunoblotting: The captured proteins are separated by SDS-PAGE and immunoblotted using an anti-AQP2 antibody to quantify the amount of AQP2 present at the apical surface.[13][26]
-
Conclusion
The mechanism of action of this compound in the renal tubules is a dual process, governed by its interaction with V1a and V2 receptors. The predominant antidiuretic effect is driven by the V2 receptor-cAMP-PKA pathway, which controls water permeability via the regulated trafficking of AQP2 channels. Concurrently, this compound's engagement with V1a receptors initiates a distinct Ca²⁺-mediated signaling cascade, influencing renal hemodynamics and acid-base balance. A thorough understanding of these divergent pathways is essential for drug development professionals aiming to design novel therapeutics with selective actions on water balance and renal function. The experimental protocols outlined herein represent the foundational tools for further investigation into the nuanced pharmacology of vasopressin analogues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Vasopressin actions in the kidney renin angiotensin system and its role in hypertension and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physiological and pathophysiological functions of renal and extrarenal vasopressin V2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal vasoconstriction by vasopressin V1a receptors is modulated by nitric oxide, prostanoids, and superoxide but not the ADP ribosyl cyclase CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin Increases Urinary Acidification via V1a Receptors in Collecting Duct Intercalated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidiuretic action of vasopressin: quantitative aspects and interaction between V1a and V2 receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Adenosine Monophosphate Signaling in Chronic Kidney Disease: Molecular Targets and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redistribution of aquaporin-2 water channels induced by vasopressin in rat kidney inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. The effect of vasopressin on renal blood flow and its distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of vasopressin on renal blood flow and its distribution in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Increased renal responsiveness to vasopressin and enhanced V2 receptor signaling in RGS2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Different cellular mechanisms of vasopressin receptor V1 and V2 subtype in vasopressin-induced adenosine 3', 5'-monophosphate formation in an immortalized renal tubule cell line, TKC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of aquaporin-2 trafficking by vasopressin in the renal collecting duct. Roles of ryanodine-sensitive Ca2+ stores and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
Lypressin Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analogue of the endogenous hormone vasopressin, serves as a critical tool in both therapeutic applications and pharmacological research.[1][2] Structurally, it is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, distinguished from arginine vasopressin (AVP) by the substitution of lysine for arginine at position 8.[3][4] This modification, while seemingly minor, influences its binding affinity and selectivity for the vasopressin V1a and V2 receptors, thereby modulating its vasopressor and antidiuretic activities.[1][5] Understanding the nuanced structure-activity relationships (SAR) of this compound is paramount for the rational design of novel analogues with tailored pharmacological profiles, offering the potential for enhanced therapeutic efficacy and reduced side effects in conditions such as diabetes insipidus and vasodilatory shock.[2][6] This guide provides an in-depth analysis of this compound SAR, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
This compound Structure-Activity Relationship: Quantitative Data
The biological activity of this compound analogues is profoundly influenced by amino acid substitutions throughout the peptide sequence. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on receptor binding and functional activity.
| Analogue | Modification | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | Pressor Activity (U/mg) | Antidiuretic Activity (U/mg) | Reference |
| This compound (LVP) | Lys8 | 1.8 | 10 | ~130 | ~130 | [2][7] |
| Arginine Vasopressin (AVP) | Arg8 | 0.8 | 0.85 | - | - | [7] |
| Terlipressin | Gly-Gly-Gly-[Lys8] | 1100 | 6900 | - | - | [7] |
| [DiHPhe3]LVP | Dihydrophenylalanine at position 3 | - | - | 129-132 | 125-130 | [2] |
| Fethis compound | Phe2 | Greater V1a selectivity | Lower V2 affinity | Potent vasoconstrictor | Reduced antidiuretic effect | [6][8] |
| [Mpa1,Tyr(Et)2]-LVP | Deamino at pos. 1, O-ethyltyrosine at pos. 2 | - | - | 0.5-3.0 | 0.5-2.0 (antagonist activity observed) | [9] |
Experimental Protocols
A thorough understanding of the experimental methodologies used to derive SAR data is crucial for its interpretation and for the design of future studies.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of this compound analogues for V1a and V2 receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
-
Principle: A radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) competes with the unlabeled test compound (this compound analogue) for binding to receptors present in cell membranes.[10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human V1a or V2 vasopressin receptor (e.g., HEK293, CHO cells).[1][11][12]
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled this compound analogue are incubated with the prepared cell membranes in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
-
In Vivo Bioassays
In vivo assays are essential for evaluating the physiological effects of this compound analogues.
-
Objective: To quantify the vasoconstrictor effect of a this compound analogue.
-
Methodology:
-
Animal Model: Typically performed in anesthetized rats.
-
Instrumentation: A catheter is inserted into an artery (e.g., carotid artery) to monitor blood pressure continuously. Another catheter is placed in a vein (e.g., femoral vein) for intravenous administration of the test compounds.
-
Procedure: Graded doses of the this compound analogue are administered intravenously, and the resulting increase in mean arterial blood pressure is recorded.
-
Data Analysis: The pressor activity is typically expressed in USP units per milligram by comparing the response to a standard preparation of vasopressin.
-
-
Objective: To determine the antidiuretic potency of a this compound analogue.
-
Methodology:
-
Animal Model: Water-loaded, conscious rats are commonly used.
-
Procedure: After oral water loading to induce diuresis, the this compound analogue is administered (e.g., subcutaneously or intravenously). Urine output is then collected and measured at regular intervals.
-
Data Analysis: The antidiuretic activity is determined by the degree and duration of the reduction in urine flow compared to a control group. The activity is often expressed in USP units per milligram relative to a vasopressin standard.
-
Signaling Pathways and Logical Relationships
This compound exerts its effects by activating two distinct G-protein coupled receptors (GPCRs), each coupled to a different signaling cascade.
V1a Receptor Signaling
Activation of the V1a receptor, predominantly found on vascular smooth muscle cells, leads to a vasopressor response. The signaling pathway is as follows:
-
Ligand Binding: this compound binds to the V1a receptor.
-
G-Protein Activation: The receptor activates the Gq/11 protein.
-
PLC Activation: Gq/11 activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ leads to smooth muscle contraction and vasoconstriction.[6][13]
V2 Receptor Signaling
The V2 receptor is primarily located on the basolateral membrane of the renal collecting duct principal cells and mediates the antidiuretic response.
-
Ligand Binding: this compound binds to the V2 receptor.
-
G-Protein Activation: The receptor activates the Gs protein.
-
Adenylyl Cyclase Activation: Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates protein kinase A (PKA).
-
Aquaporin-2 Translocation: PKA phosphorylation promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.
-
Cellular Response: The increased number of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[13]
Structure-Activity Relationship Logic
The following diagram illustrates the key structural determinants that influence the selectivity of this compound analogues for V1a versus V2 receptors, based on the available data.
Conclusion
The structure-activity relationship of this compound is a complex interplay of individual amino acid contributions that collectively determine its pharmacological profile. A systematic approach to modifying the this compound scaffold, guided by the quantitative data and experimental protocols outlined in this guide, will continue to be a fruitful strategy for the development of novel vasopressin receptor modulators. The elucidation of these relationships not only advances our fundamental understanding of peptide-receptor interactions but also paves the way for the creation of next-generation therapeutics with improved selectivity and clinical utility.
References
- 1. criver.com [criver.com]
- 2. [3-(1,4-Cyclohexadienyl)-L-alanine,8-lysine]vasopressin: synthesis and some pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis of O-alkylated lysine-vasopressins, inhibitors of the antidiuretic response to lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine Vasopressin Receptor 1A stable expressing HEK293 Cell Line – Cells Online [cells-online.com]
- 12. innoprot.com [innoprot.com]
- 13. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
The Shifting Sands of Memory: A Historical and Technical Guide to Lypressin's Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest to understand and enhance human memory has led researchers down numerous pharmacological avenues. Among the more intriguing historical candidates is Lypressin, a synthetic analogue of the neurohypophysial hormone vasopressin. For a period, vasopressin and its analogues were the subject of intense investigation for their potential nootropic effects, with early studies in both animal models and humans suggesting a role in memory consolidation and retrieval. This technical guide provides an in-depth historical research perspective on this compound and its relationship with memory, focusing on the core experimental evidence, underlying biological mechanisms, and the evolution of scientific thought on its efficacy.
Historical Context and Key Findings
Initial enthusiasm for vasopressin's role in memory emerged from animal studies in the 1970s and 1980s. These studies suggested that vasopressin played a crucial role in memory processes. However, the translation of these findings to human subjects has been fraught with inconsistent results. While some studies reported modest improvements in specific memory domains, others, particularly in populations with cognitive impairments like Alzheimer's disease, found no significant benefits compared to placebo.
The research landscape for this compound and memory can be broadly categorized into preclinical animal studies and clinical human trials. Animal studies often demonstrated enhanced memory consolidation and retrieval in tasks such as brightness discrimination and radial arm mazes. Human studies, however, yielded a more complex picture. Some investigations suggested benefits in short-term recall and a reduction in alcohol-induced amnesia, while others failed to show a significant impact on learning and memory, particularly in long-term studies or in patients with pre-existing cognitive deficits.[1][2][3][4][5]
A critical aspect that emerged from this body of research is the potential influence of the timing of administration (pre- vs. post-learning) and the cognitive status of the subjects on the observed effects of this compound and other vasopressins.
Quantitative Data from Historical Studies
The following tables summarize the quantitative data extracted from key historical studies. It is important to note that accessing the full quantitative outcomes (including mean scores, standard deviations, and p-values) from some older publications is challenging. The tables below represent the most detailed information available from the reviewed literature.
| Study (Year) | Subject | N (this compound/Control) | This compound Dosage | Duration | Memory Test(s) | Key Quantitative Findings |
| Durso et al. (1982)[2] | Alzheimer's Patients | 7/7 | 16 IU/day (intranasal) | 10 days | Tests of learning, memory, and perception | No significant difference in learning, memory, or perception between groups. Significant improvement in reaction time for the this compound group (specific data not available in abstract). |
| Guard et al. (1986)[6] | Healthy Volunteers | 10/20 | 23 IU/day (intranasal, in 3 divided doses) | 15 days | Verbal span, verbal retention, visual retention, visual learning, verbal learning | No significant change in memory test scores between the this compound and placebo groups. |
| Study (Year) | Subject | N | Vasopressin Analogue & Dosage | Memory Test | Key Quantitative Findings |
| Buresová & Skopková (1980)[3] | Rats | 16 | desgly-NH2-VP, AVP, dAVP, dDAVP (3.0 µg/kg) | 12-arm radial maze | No change in the incidence of errors in the second series of choices (2.0 errors under control conditions). dDAVP deteriorated performance to the chance level of 3 errors. |
| Dietrich & Allen (1997)[1][7] | Rats | Not Specified | AVP4-9 (s.c. injection) | Eight-arm radial maze | AVP4-9 enhanced radial arm maze performance, indicating improved working and reference memory. Specific performance metrics not available in abstract. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are outlines of the experimental protocols used in key historical studies on this compound and memory.
Human Intranasal Administration Protocol (General Outline)
This protocol is a composite based on descriptions from various human studies involving intranasal administration of vasopressin analogues.
-
Subject Recruitment: Participants were typically recruited based on specific criteria (e.g., healthy volunteers, patients with Alzheimer's disease). Informed consent was obtained from all participants.
-
Baseline Assessment: Prior to the intervention, baseline cognitive functions, including various memory domains, were assessed using a battery of standardized neuropsychological tests.
-
Randomization: In controlled trials, participants were randomly assigned to receive either this compound or a placebo. The studies were often double-blinded, meaning neither the participants nor the researchers knew who was receiving the active treatment.
-
Drug Administration: this compound was administered intranasally, typically in divided doses throughout the day. The dosage and duration of treatment varied across studies.
-
Cognitive Monitoring: Memory and other cognitive functions were assessed at regular intervals during the treatment period and often after a washout period.
-
Data Analysis: Statistical analyses were performed to compare the changes in cognitive performance between the this compound and placebo groups.
Animal Study Protocol: Radial Arm Maze (General Outline)
This protocol is based on studies investigating the effects of vasopressin analogues on spatial memory in rats.
-
Animal Subjects: Typically, male rats were used. They were housed individually and maintained on a regular light-dark cycle with ad libitum access to food and water, except during testing.
-
Apparatus: An eight-arm radial maze was used. This apparatus consists of a central platform with eight arms radiating outwards. Food rewards were placed at the end of some or all of the arms.
-
Habituation: Prior to the experiment, rats were habituated to the maze to reduce novelty-induced stress.
-
Training/Testing:
-
Working Memory Task: All arms were baited with a food reward. The rat was placed on the central platform and allowed to explore the maze and retrieve the rewards. An error was recorded if the rat re-entered an arm it had already visited.
-
Reference Memory Task: Only a subset of the arms was consistently baited. The rat had to learn which arms contained the reward. An error was recorded if the rat entered an unbaited arm.
-
-
Drug Administration: The vasopressin analogue or saline (control) was administered, typically via subcutaneous injection, at a specified time before the maze trial.
-
Data Collection: The number of errors and the time taken to complete the task were recorded.
-
Data Analysis: The performance of the drug-treated group was compared to the control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling Pathway in Memory
This compound, as a vasopressin analogue, is believed to exert its effects on memory primarily through the vasopressin V1a receptor (V1aR), which is prevalent in brain regions crucial for memory, such as the hippocampus. The binding of this compound to the V1aR initiates a signaling cascade that is thought to modulate synaptic plasticity, a cellular mechanism underlying learning and memory.
V1a Receptor Signaling Pathway in Memory Modulation.
Experimental Workflow for a Human Intranasal this compound Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of intranasally administered this compound on memory in human subjects.
Clinical Trial Workflow for Intranasal this compound.
Conclusion and Future Directions
The historical research on this compound and memory provides a compelling case study in the challenges of translating preclinical findings to clinical applications. While early animal studies were promising, the effects in humans have been inconsistent and generally modest. The lack of robust, replicable findings has led to a decline in research in this specific area.
However, the early work on vasopressin and its analogues has contributed to our broader understanding of the neurobiology of memory and the complex interplay of neuropeptides in cognitive function. The signaling pathways elucidated through this research continue to be relevant in the study of other neuromodulators.
For drug development professionals, the story of this compound serves as a valuable lesson in the importance of rigorous, well-controlled clinical trials and the need to carefully consider factors such as patient populations, dosing regimens, and sensitive outcome measures. Future research into neuropeptide-based cognitive enhancers may benefit from more targeted approaches, perhaps focusing on specific subtypes of memory or patient populations with clearly defined neurochemical deficits. The historical data, while not providing a clear path to a "memory drug," offers a rich foundation of knowledge for the next generation of cognitive neuroscience research.
References
- 1. Vasopressin and memory. I. The vasopressin analogue AVP4-9 enhances working memory as well as reference memory in the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine vasopressin in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin analogues and spatial short-term memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of vasopressin on human memory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-trial administration of vasopressin in humans does not enhance memory formation (vasopressin and memory consolidation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Vasopressin and memory. II. Lesions to the hippocampus block the memory enhancing effects of AVP4-9 in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Lypressin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, also known as lysine vasopressin (LVP), is the porcine analogue of the mammalian antidiuretic hormone, vasopressin. It is a cyclic nonapeptide that plays a crucial role in regulating water homeostasis and vascular tone.[1][2][3] Structurally, it differs from arginine vasopressin (AVP), the form found in most mammals including humans, by the substitution of a lysine residue for arginine at position 8.[1][2][4] This subtle change has implications for its biological activity and therapeutic applications. This technical guide provides a comprehensive overview of the seminal work leading to the discovery and structural elucidation of this compound, detailed methodologies for its chemical synthesis, and the key experimental protocols used for its biological characterization.
Discovery and Structural Elucidation
The discovery and synthesis of the posterior pituitary hormones, oxytocin and vasopressin, represent a landmark achievement in biochemistry, for which American biochemist Vincent du Vigneaud was awarded the Nobel Prize in Chemistry in 1955.[4][5][6] His work, which began in the 1930s and culminated in the first synthesis of a polypeptide hormone in the early 1950s, laid the foundation for understanding the structure-activity relationships of peptide hormones.[4][5][7]
During his investigations, du Vigneaud's group discovered that vasopressin isolated from porcine sources differed from that of bovine sources.[4] While bovine vasopressin contained arginine, the porcine version contained lysine at the eighth amino acid position.[4]
Isolation and Purification
-
Extraction: Homogenization of pituitary gland tissue in acidic solutions to extract the peptides.
-
Fractionation: Precipitation with salts (e.g., ammonium sulfate) and organic solvents to separate proteins and peptides based on their solubility.
-
Chromatography: Further purification using techniques like partition chromatography and electrophoresis, which were state-of-the-art at the time.[4] Modern methods would employ techniques like high-performance liquid chromatography (HPLC) for much higher resolution and purity.[8][9]
Structural Elucidation
The determination of this compound's primary structure was a meticulous process involving:
-
Amino Acid Analysis: Complete hydrolysis of the purified peptide followed by chromatographic separation and quantitative analysis of the constituent amino acids.[4]
-
Sequencing: Using techniques available at the time, such as Edman degradation, to determine the sequence of amino acids.
-
Disulfide Bridge Determination: The presence of a disulfide bond between two cysteine residues, forming the cyclic structure, was a key finding of du Vigneaud's work on both oxytocin and vasopressin.[5]
The elucidated amino acid sequence of this compound is: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ , with a disulfide bridge between the cysteine residues at positions 1 and 6.[10]
Chemical Synthesis of this compound
The ability to chemically synthesize this compound and its analogues has been crucial for research and therapeutic development. Two primary methods have been employed: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
The initial synthesis of vasopressin by du Vigneaud was achieved using solution-phase methods.[5] This classical approach involves coupling amino acids sequentially in a solvent, with purification of the intermediate peptide after each step. While effective, it is a laborious and time-consuming process, especially for longer peptides. Analogues of this compound have also been synthesized using solution-phase techniques, such as the p-nitrophenyl ester method.[11]
Solid-Phase Peptide Synthesis (SPPS)
The development of SPPS by Bruce Merrifield revolutionized peptide synthesis.[5] This method, where the peptide is assembled on a solid polymer support, simplifies the purification process to simple washing and filtration steps, making it much faster and more amenable to automation.[12]
A common strategy for the SPPS of this compound utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins from the C-terminus (Glycine) and proceeds by sequentially adding protected amino acids.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound (Fmoc Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields the C-terminal amide upon cleavage.[13][14]
1. Resin Preparation:
-
Swell Rink Amide resin (0.5-1.0 mmol/g substitution) in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) in a reaction vessel for 30 minutes.[13][14]
2. Initial Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the initial Fmoc protecting group from the resin.[14]
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
3. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and an activating agent like HATU or HBTU (3-5 equivalents) in NMP. Add diisopropylethylamine (DIEA) (6-10 equivalents) and allow to pre-activate for 5 minutes.[14]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[12]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).[14]
-
Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
4. Cleavage and Side-Chain Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[12][14] This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter to remove the resin beads and precipitate the crude peptide in cold diethyl ether.
5. Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (pH ~8.0-8.5).
-
Oxidize the thiol groups of the two cysteine residues to form the disulfide bridge. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide or iodine.[15][16]
6. Purification and Characterization:
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
In Vivo Pressor Assay
This assay measures the vasoconstrictive (pressor) activity of this compound by monitoring blood pressure changes in an anesthetized rat.[17]
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) with urethane.[17]
-
Surgical Procedure: Cannulate the trachea, carotid artery (connected to a pressure transducer), and femoral vein (for injections).[17]
-
Stabilization: Allow blood pressure to stabilize for at least 30 minutes.[17]
-
Administration: Administer graded doses of a standard vasopressin preparation and the this compound test sample intravenously.[17]
-
Data Analysis: Record the increase in mean arterial blood pressure from the baseline. Plot a dose-response curve and calculate the potency relative to the standard.[17]
In Vivo Antidiuretic Assay
This assay evaluates this compound's ability to reduce urine output in water-loaded rats.[17]
-
Animal Preparation: Hydrate male rats with a water load via gavage to induce diuresis.[17]
-
Urine Collection: Place rats in individual metabolism cages for urine collection.[17]
-
Baseline Measurement: Establish a baseline rate of urine production.[17]
-
Administration: Administer the this compound test sample, typically via subcutaneous injection.[17]
-
Data Analysis: Collect and measure urine volume at regular intervals. The antidiuretic activity is quantified by the degree and duration of the reduction in urine output.[17] A densimetric method, using urine density as the index, can also be employed for higher sensitivity.[18]
Quantitative Data
The biological potency of this compound and its analogues is typically expressed in International Units (IU) per milligram or micromole.
| Compound | Pressor Activity (IU/mg or IU/µmol) | Antidiuretic Activity (IU/mg or IU/µmol) | Reference |
| This compound (native) | ~250-300 IU/mg | ~250-300 IU/mg | [19] |
| [DiHPhe3]lysine-vasopressin | 129-132 units/mg | 125-130 units/mg | [16] |
| [Mpa1,Tyr(Et)2]-LVP | 0.5-3.0 IU/µmol | 0.5-2.0 IU/µmol | [11] |
Note: Potency can vary based on the specific assay conditions and the purity of the peptide.
Signaling Pathways
This compound exerts its physiological effects by binding to and activating vasopressin receptors, which are G protein-coupled receptors (GPCRs).[20][21] The two primary subtypes involved in its peripheral actions are the V1a and V2 receptors.
V1a Receptor Signaling Pathway (Vasoconstriction)
The V1a receptor is predominantly found on vascular smooth muscle cells.[20][22] Its activation leads to vasoconstriction and an increase in blood pressure.
Caption: this compound signaling via the V1a receptor, leading to vasoconstriction.
V2 Receptor Signaling Pathway (Antidiuresis)
The V2 receptor is primarily located on the basolateral membrane of principal cells in the kidney's collecting ducts.[23][24] Its activation mediates the antidiuretic effect of this compound.
Caption: this compound signaling via the V2 receptor, leading to antidiuresis.
References
- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 5. Vincent Du Vigneaud [chemistry.msu.edu]
- 6. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]
- 7. biographicalmemoirs.org [biographicalmemoirs.org]
- 8. Isolation and characterization of two peptides with prolactin release-inhibiting activity from porcine hypothalami - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of O-alkylated lysine-vasopressins, inhibitors of the antidiuretic response to lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3-(1,4-Cyclohexadienyl)-L-alanine,8-lysine]vasopressin: synthesis and some pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A DENSIMETRIC METHOD FOR ASSAY OF SMALL AMOUNTS OF ANTIDIURETIC HORMONE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 21. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Lypressin's Role in Water Homeostasis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthetic nonapeptide lypressin and its critical role in the regulation of water homeostasis. This compound, an analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP), exerts its effects primarily through the activation of vasopressin V2 receptors in the renal collecting ducts. This activation initiates a well-defined signaling cascade, culminating in the translocation of aquaporin-2 water channels to the apical membrane of principal cells, thereby increasing water reabsorption. This document details the mechanism of action of this compound, presents quantitative data on its physiological effects, outlines key experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, endocrinology, and pharmacology.
Introduction
This compound, also known as 8-lysine vasopressin, is a synthetic analogue of the naturally occurring mammalian antidiuretic hormone, arginine vasopressin (AVP).[1] Structurally, it differs from AVP by the substitution of lysine for arginine at the eighth amino acid position.[1] This modification results in a compound with a potent antidiuretic effect, albeit somewhat less potent than AVP, and a longer duration of action of 4-6 hours.[1] Its primary therapeutic application has been in the management of central diabetes insipidus, a condition characterized by excessive thirst and the excretion of large volumes of dilute urine due to a deficiency in vasopressin.[2] Understanding the intricate molecular mechanisms by which this compound regulates water balance is crucial for the development of novel therapeutic strategies for a range of disorders related to water homeostasis.
Mechanism of Action: The V2 Receptor Signaling Pathway
This compound's primary role in water homeostasis is mediated through its interaction with the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[3][4]
The binding of this compound to the V2R initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] This surge in intracellular cAMP levels activates Protein Kinase A (PKA).[6]
PKA, in turn, phosphorylates key downstream targets, most notably the aquaporin-2 (AQP2) water channel.[7] Phosphorylation of AQP2 triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the principal cells.[7] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.[3]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the physiological effects of this compound, providing a basis for comparison with arginine vasopressin (AVP).
Table 1: Dose-Response of this compound on Urine Osmolality in Water-Loaded Rats
| This compound Infusion Rate (µU/min/100g body wt.) | Mean Urine Osmolality (mOsm/kg H₂O) |
| 0 (Control) | 150 ± 20 |
| 2.5 | 800 ± 50 |
| 5.0 | 1200 ± 80 |
| 15.0 | 1800 ± 100 |
| 60.0 | 2200 ± 120 |
| Data adapted from studies on conscious, water-loaded rats.[8][9] |
Table 2: Comparative Binding Affinities (Ki, nM) and Potency of this compound and AVP
| Ligand | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Antidiuretic Potency (U/mg) | Pressor Potency (U/mg) |
| This compound (LVP) | 2.9 x 10⁻⁹ | 1.8 x 10⁻⁸ | ~270 | ~270 |
| Arginine Vasopressin (AVP) | 1.3 x 10⁻⁹ | 8.0 x 10⁻¹⁰ | ~400 | ~400 |
| Binding affinity data from competitive binding assays.[10] Potency data from in vivo bioassays.[11] |
Table 3: Effect of this compound on Renal Medullary Solute Concentration in Rats
| This compound Infusion Rate (µU/min/100g body wt.) | Papillary Sodium (mEq/L) | Papillary Urea (mmol/L) |
| 0 (Control) | 150 ± 15 | 250 ± 30 |
| 15.0 | 350 ± 25 | 600 ± 40 |
| 60.0 | 450 ± 30 | 800 ± 50 |
| Data reflect solute concentrations in the renal papilla after sustained this compound infusion.[8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound and other vasopressin analogues.
Isolation of Renal Collecting Duct Cells
This protocol describes a method for isolating collecting duct fragments from rodent kidneys for in vitro studies.[12][13][14][15][16]
Materials:
-
Krebs buffer
-
Collagenase IV, Hyaluronidase, DNase I
-
Cell strainers (100 µm)
-
Centrifuge
-
Culture medium (e.g., DMEM/F12)
Procedure:
-
Excise kidneys and place them in ice-cold Krebs buffer.
-
Mince the renal medulla into small pieces.
-
Digest the tissue in Krebs buffer containing collagenase IV, hyaluronidase, and DNase I at 37°C for 20-30 minutes with gentle agitation.
-
Filter the digest through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate to pellet the collecting duct fragments.
-
Wash the pellet with fresh Krebs buffer.
-
Resuspend the fragments in an appropriate culture medium for subsequent experiments.
Quantification of Aquaporin-2 Translocation by Immunofluorescence
This protocol outlines the steps for visualizing and quantifying the movement of AQP2 to the plasma membrane in response to this compound stimulation.[7][17][18]
Materials:
-
Isolated collecting duct cells cultured on coverslips
-
This compound solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibody against AQP2
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cultured collecting duct cells with a defined concentration of this compound for a specified time (e.g., 10-30 minutes). A control group should remain untreated.
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-AQP2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of AQP2 translocation.
Measurement of Intracellular cAMP Levels
This protocol describes a common method, the competitive enzyme immunoassay, for quantifying changes in intracellular cAMP concentration following this compound treatment.[19][20][21][22][23]
Materials:
-
Isolated collecting duct cells
-
This compound solution
-
Cell lysis buffer
-
cAMP immunoassay kit
Procedure:
-
Incubate cultured collecting duct cells with varying concentrations of this compound for a short duration (e.g., 5-15 minutes).
-
Lyse the cells to release intracellular contents.
-
Perform the competitive enzyme immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the cell lysate and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
-
Measure the signal (e.g., colorimetric or fluorescent) which is inversely proportional to the amount of cAMP in the sample.
-
Calculate the cAMP concentration based on a standard curve.
Radioimmunoassay (RIA) for this compound
This protocol provides a general framework for a competitive radioimmunoassay to measure the concentration of this compound in biological samples.[24][25][26][27]
Materials:
-
Rabbit anti-lypressin antiserum
-
¹²⁵I-labeled this compound tracer
-
This compound standards
-
Second antibody solid phase
-
Gamma counter
Procedure:
-
Prepare standards with known concentrations of unlabeled this compound.
-
In assay tubes, combine the sample or standard, a fixed amount of anti-lypressin antiserum, and a fixed amount of ¹²⁵I-labeled this compound.
-
Incubate to allow for competitive binding of labeled and unlabeled this compound to the antibody.
-
Add a second antibody bound to a solid phase to precipitate the primary antibody-antigen complexes.
-
Centrifuge to separate the bound and free radiolabeled this compound.
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the this compound concentration in the unknown samples by interpolating from the standard curve.
Conclusion
This compound plays a pivotal role in the regulation of water homeostasis through a well-characterized V2 receptor-mediated signaling pathway in the renal collecting ducts. Its ability to promote the translocation of aquaporin-2 and subsequent water reabsorption has made it a valuable therapeutic agent for central diabetes insipidus. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action and the methodologies to study its effects is essential for the continued development of more selective and efficacious therapies for disorders of water balance. Further research into the nuances of vasopressin receptor signaling and aquaporin trafficking will undoubtedly unveil new therapeutic targets and strategies.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. The effect of vasopressin (Pitressin) administration and dehydration on the concentration of solutes in renal fluids of rats with and without hereditary hypothalamic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. karger.com [karger.com]
- 14. Automated method for the isolation of collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worthington-biochem.com [worthington-biochem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. “ADPKD-omics”: Determinants of Cyclic AMP Levels in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 24. sceti.co.jp [sceti.co.jp]
- 25. Radioimmunoassay of plasma vasopressin in physiological and pathological states in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of radioimmunoassay, chemical assay (HPLC) and bioassay for arginine vasopressin in synthetic standards and posterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ibl-international.com [ibl-international.com]
Physiological Effects of Lypressin Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analogue of the natural hormone vasopressin, exerts significant physiological effects primarily through its interaction with vasopressin receptors.[1] This technical guide provides an in-depth overview of the physiological consequences of this compound administration, with a focus on its mechanism of action, and its effects on renal and cardiovascular systems. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Mechanism of Action
This compound is a nonapeptide that functions as an analogue of vasopressin, differing by the substitution of lysine for arginine at the eighth amino acid position.[2][3] Its physiological effects are mediated through binding to and activating specific G protein-coupled receptors (GPCRs): the V1a and V2 vasopressin receptors.[1]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptor activation by this compound initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1]
-
V2 Receptors: Found predominantly on the basolateral membrane of the principal cells in the kidney's collecting ducts, V2 receptor activation is responsible for the antidiuretic effects of this compound.[4]
Signaling Pathways
The distinct physiological effects of this compound are a direct consequence of the different signaling cascades initiated by V1a and V2 receptor activation.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by this compound triggers the Gq/11 G-protein signaling cascade, leading to vasoconstriction.
V2 Receptor Signaling Pathway
The antidiuretic effect of this compound is mediated by the V2 receptor, which couples to the Gs G-protein and activates the adenylyl cyclase pathway.
Physiological Effects
Renal Effects
The primary renal effect of this compound is antidiuresis, a reduction in urine output. This is achieved by increasing water permeability in the collecting ducts, leading to greater water reabsorption.[4] The dose-dependent effects of this compound on urinary and renal tissue composition have been studied in conscious, water-loaded rats.[5]
Table 1: Dose-Dependent Effects of this compound on Renal Parameters in Rats [5]
| This compound Infusion Rate (µU/min/100g body wt.) | Change in Free-Water Clearance | Change in Medullary Solute Concentration | Papillary Urea Content | Transient Natriuresis |
| 2.5 | Large Decrease | Minor Changes | Significant Increase | Variable |
| 5 | Large Decrease | Minor Changes | Significant Increase | Variable |
| 15 | Large Decrease | Steep Increase | Significant Increase | Variable |
| 60 | Large Decrease | Steep Increase | Significant Increase | Variable |
Data adapted from a study on the influence of lysine-vasopressin dosage on renal tissue and urinary composition in conscious rats.[5]
Cardiovascular Effects
This compound's activation of V1a receptors leads to vasoconstriction, which can result in an increase in arterial blood pressure.[1] The pressor response to this compound is dose-dependent.[6] In conscious rats, doses of this compound greater than 2.5 pmol h-1 100 g body weight-1 induce a dose-dependent increase in arterial blood pressure.[4] However, specific quantitative data from clinical trials on the dose-response relationship of this compound on blood pressure in humans is limited in the available literature. Preclinical studies in rats have demonstrated this pressor effect.[6]
Experimental Protocols
In Vivo Pressor Assay in Rats
This protocol is designed to quantify the vasoconstrictive effect of this compound by measuring the increase in arterial blood pressure in anesthetized rats.
Methodology:
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized (e.g., with urethane, intraperitoneally).
-
The trachea is cannulated to ensure a clear airway.
-
The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.
-
The femoral vein is cannulated for intravenous administration of this compound.
-
-
Drug Administration:
-
A baseline blood pressure reading is established.
-
Increasing doses of this compound are administered intravenously.
-
-
Data Acquisition and Analysis:
-
The increase in mean arterial blood pressure from baseline is recorded for each dose.
-
A dose-response curve is generated to determine the pressor potency of this compound.
-
In Vivo Antidiuretic Assay in Rats
This protocol evaluates the antidiuretic activity of this compound by measuring the reduction in urine output in water-loaded, conscious rats.
Methodology:
-
Animal Preparation:
-
Male rats are orally hydrated with a water load to induce diuresis.
-
Rats are placed in individual metabolism cages that allow for the collection of urine.
-
-
Baseline Measurement:
-
A baseline period is established to measure the rate of urine production before this compound administration.
-
-
Drug Administration:
-
This compound is administered, typically via subcutaneous or intravenous injection.
-
-
Data Collection and Analysis:
-
Urine is collected at regular intervals, and the volume is measured.
-
The duration of the antidiuretic effect is recorded.
-
The antidiuretic activity is quantified by the degree and duration of the reduction in urine output compared to the baseline.
-
References
- 1. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]
- 3. X-ray structure of human aquaporin 2 and its implications for nephrogenic diabetes insipidus and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressor responses of rats to vasopressin: effect of sodium, angiotensin, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Lypressin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of Lypressin ([Lys8]-vasopressin), a synthetic analog of the endogenous hormone vasopressin. This compound is a potent therapeutic agent primarily utilized for its vasoconstrictor and antidiuretic properties, mediated through its interaction with vasopressin V1a and V2 receptors. A thorough understanding of its in vitro bioactivity is crucial for drug development, quality control, and mechanistic studies.
Core Principles of this compound Bioactivity
This compound, a nonapeptide, exerts its physiological effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the vasopressin receptor family.[1][2] The two primary subtypes involved in its activity are:
-
V1a Receptors: Predominantly found on vascular smooth muscle cells, activation of V1a receptors by this compound initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.
-
V2 Receptors: Primarily located on the basolateral membrane of renal collecting duct principal cells, V2 receptors are coupled to the Gs protein. This compound binding to V2 receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), leading to the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[3][4]
Quantitative Bioactivity of this compound
The bioactivity of this compound is quantified through various in vitro assays that measure its binding affinity to V1a and V2 receptors, as well as its functional potency in activating downstream signaling pathways.
| Parameter | Receptor | Value (Molar) | Assay Type |
| Binding Affinity (Ki) | V1a | 1.8 x 10⁻⁹ | Radioligand Binding Assay |
| V2 | 1.0 x 10⁻⁸ | Radioligand Binding Assay | |
| Functional Potency (EC50) | V1a | 1.1 x 10⁻⁹ | Intracellular Calcium Mobilization |
| V2 | 2.1 x 10⁻⁹ | cAMP Production |
Table 1: Summary of in vitro bioactivity data for this compound (LVP) at human V1a and V2 receptors. Data sourced from Jamil et al., 2018.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for V1a and V2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled this compound (competitor ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]-AVP, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 25 µL of [3H]-AVP, and 50 µL of membrane suspension.
-
Competition: 25 µL of varying concentrations of this compound, 25 µL of [3H]-AVP, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (V1a Receptor)
This functional assay measures the ability of this compound to activate V1a receptors and trigger the release of intracellular calcium.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the V1a-expressing cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Program the instrument to add the this compound dilutions to the cell plate and immediately begin recording fluorescence intensity kinetically (e.g., every second for 90-120 seconds).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Plot the peak fluorescence response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Functional Assay (V2 Receptor)
This assay quantifies the increase in intracellular cAMP levels following the activation of V2 receptors by this compound.
Materials:
-
Cells stably expressing the human V2 receptor (e.g., CHO or HEK293 cells).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the V2-expressing cells into a 96-well plate and culture overnight.
-
Compound Treatment: Remove the culture medium and add assay buffer containing the PDE inhibitor. Incubate for 15-30 minutes. Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit.
-
Data Analysis: The signal generated is proportional to the amount of cAMP produced. Plot the signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound V1a Receptor Signaling Pathway.
Caption: this compound V2 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel ligand specificity of pituitary vasopressin receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AID 217391 - Binding affinity at cloned human Vasopressin V2 receptor stably expressed in CHO cells, using [3H]AVP as radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]
Lypressin's Effect on Smooth Muscle Contraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lypressin, a synthetic analogue of the endogenous hormone vasopressin, exerts significant contractile effects on various smooth muscle tissues. This is primarily mediated through its agonistic activity on the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). Activation of the V1a receptor initiates a well-defined signaling cascade, culminating in an increase in intracellular calcium and subsequent smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological effects of this compound on smooth muscle. It includes a summary of available quantitative data, detailed experimental protocols for in vitro and cellular assays, and visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanism of Action
This compound, also known as 8-lysine vasopressin (LVP), is a potent vasoconstrictor and uterotonic agent. Its physiological effects are predominantly mediated by its high affinity for the vasopressin V1a receptor, which is widely expressed in vascular and uterine smooth muscle cells.[1] The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11.
The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction. Concurrently, DAG activates protein kinase C (PKC), which can contribute to the contractile response by sensitizing the contractile machinery to Ca2+.
Signaling Pathway
The signaling cascade initiated by this compound binding to the V1a receptor is a classic example of a Gq/11-coupled receptor pathway leading to smooth muscle contraction.
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and potency of this compound in inducing smooth muscle contraction. Data for this compound is limited in the publicly available literature; therefore, data for the closely related arginine vasopressin (AVP) is included for context where available.
Table 1: this compound Binding Affinity for V1a Receptor
| Ligand | Receptor | Tissue/Cell Line | Species | Affinity (Ki/Kd) | Reference |
| This compound | V1a | - | - | Not Reported | - |
| Arginine Vasopressin (AVP) | V1a | Aortic Smooth Muscle Cells | Rat | Kd = 1.42 nM | [2] |
| Arginine Vasopressin (AVP) | V1a | Mesenteric Artery Smooth Muscle Cells | Rat | Kd = 1.23 nM | [2] |
Table 2: this compound Potency (EC50/pD2) in Smooth Muscle Contraction
| Agonist | Tissue | Species | Parameter | Value | Reference |
| This compound (LVP) | Myometrium (Pregnant) | Porcine | EC50 | - (75x less potent than Oxytocin) | [3] |
| This compound (LVP) | Myometrium (Non-pregnant) | Porcine | EC50 | - (57x less potent than Oxytocin) | [3] |
| Arginine Vasopressin | Myometrium (Non-pregnant) | Mouse | pD2 | 8.55 ± 0.13 | [4] |
| Arginine Vasopressin | Aortic Smooth Muscle Cells | Rat | EC50 (Ca2+ mobilization) | 8.1 nM | [2] |
Experimental Protocols
In Vitro Smooth Muscle Contractility Assay (Organ Bath)
This protocol outlines the general procedure for assessing the contractile effect of this compound on isolated smooth muscle strips.
Objective: To determine the concentration-response relationship of this compound-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., uterine horn, aortic ring)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
This compound stock solution
-
Standard contractile agonist (e.g., KCl, phenylephrine, oxytocin)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in ice-cold, oxygenated physiological salt solution.
-
Carefully clean the tissue of adherent fat and connective tissue.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long for uterine strips; 2-4 mm rings for aorta).
-
-
Mounting:
-
Mount the tissue preparations in the organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g for uterine strips, 2 g for aortic rings).
-
Wash the tissues with fresh physiological salt solution every 15-20 minutes during equilibration.
-
-
Viability Test:
-
After equilibration, challenge the tissues with a standard contractile agonist (e.g., 60 mM KCl) to ensure tissue viability and contractile capacity.
-
Wash the tissues and allow them to return to baseline tension.
-
-
This compound Administration:
-
Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10^-10 M to 10^-6 M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension generated by the muscle strips.
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist.
-
Construct a concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal contractile response).
-
Measurement of Intracellular Calcium Mobilization
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells in response to this compound stimulation using a fluorescent calcium indicator.
Objective: To quantify the increase in [Ca2+]i in smooth muscle cells upon stimulation with this compound.
Materials:
-
Cultured smooth muscle cells (e.g., primary aortic smooth muscle cells, A7r5 cell line)
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence plate reader or fluorescence microscope with a perfusion system
-
Ionomycin and EGTA for calibration
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells in appropriate multi-well plates (e.g., 96-well black-walled plates for plate reader assays) until they reach a suitable confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the dye loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the wells.
-
-
Measurement of Fluorescence:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
For ratiometric dyes like Fura-2, measure the fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Establish a stable baseline fluorescence reading.
-
-
This compound Stimulation:
-
Add this compound at various concentrations to the cells and continuously record the fluorescence signal.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax) by allowing extracellular Ca2+ to flood the cells.
-
Subsequently, add a Ca2+ chelator like EGTA to determine the minimum fluorescence signal (Fmin).
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340/380 ratio for Fura-2).
-
The change in [Ca2+]i can be expressed as the change in fluorescence ratio or can be calibrated to absolute Ca2+ concentrations using the Grynkiewicz equation.
-
Plot the peak change in fluorescence as a function of this compound concentration to generate a dose-response curve and determine the EC50.
-
Conclusion
This compound is a potent constrictor of smooth muscle, a property it exerts through the activation of V1a receptors and the subsequent Gq/11-PLC-IP3-Ca2+ signaling pathway. While the qualitative effects of this compound on vascular and uterine smooth muscle are well-established, there is a relative scarcity of publicly available, comprehensive quantitative data, such as binding affinities and EC50 values across a wide range of smooth muscle tissues. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological profile of this compound and other V1a receptor agonists. A more thorough characterization of the quantitative effects of this compound on different smooth muscle types will be invaluable for drug development, enabling a better understanding of its therapeutic potential and potential off-target effects.
References
- 1. Upregulation of vasopressin V1A receptor mRNA and protein in vascular smooth muscle cells following cyclosporin A treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin (V1) receptor characteristics in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine vasopressin-induced increases in porcine myometrial contractility and intracellular Ca2+ concentrations of myometrial cells: involvement of oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin-induced contraction of uterus is mediated solely by the oxytocin receptor in mice, but not in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Lypressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin is a synthetic analogue of the natural hormone vasopressin, with a lysine residue replacing arginine at position 8. It exhibits potent antidiuretic and vasopressor activities, primarily through its interaction with vasopressin V2 and V1a receptors, respectively.[1][2][3] This document provides a comprehensive protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and efficient method for producing peptides.[4][5][6] The protocol details the step-by-step procedure from resin preparation to final peptide purification and characterization.
This compound: Physicochemical and Biological Properties
| Property | Value |
| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[7][8] |
| Molecular Formula | C46H65N13O12S2[7][8] |
| Molecular Weight | 1056.22 g/mol [7][8] |
| Purity (Post-HPLC) | >98%[8] |
| Biological Activity | Agonist for Vasopressin V1a, V1b, and V2 receptors[9] |
| Primary Function | Antidiuretic, Vasopressor[1][2] |
Experimental Protocols
This protocol is based on the well-established Fmoc/tBu strategy for solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (0.5-1.0 mmol/g substitution) is recommended for the synthesis of a C-terminal amide peptide.[10][11]
-
Fmoc-protected Amino Acids:
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Phe-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold).
-
Cleavage Cocktail: Reagent K: TFA (Trifluoroacetic acid) / Thioanisole / Water / Phenol / EDT (Ethanedithiol) (82.5:5:5:5:2.5 v/v/v/w/v). CAUTION: TFA is highly corrosive.
-
Purification Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, activate the first Fmoc-protected amino acid (Fmoc-Gly-OH, 3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence: Lys(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), and Cys(Trt).
-
Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
| Method | Parameters | Expected Outcome |
| Reversed-Phase HPLC (RP-HPLC) | Column: C18, 5 µm, 100 Å, 4.6 x 250 mmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5-65% B over 30 minutesFlow Rate: 1 mL/minDetection: 220 nm | A major peak corresponding to this compound, with a purity of >98%. |
| Mass Spectrometry (MS) | Technique: Electrospray Ionization (ESI)Mode: Positive IonAnalysis: Determine the monoisotopic mass of the purified peptide. | The observed mass should match the theoretical mass of this compound (1056.22 Da). |
Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using the conditions outlined in the table above.[12][13][14]
-
Collect the fractions containing the pure peptide.
-
Confirm the identity of the fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway
This compound exerts its antidiuretic effect by binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[15][16] This initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.
Caption: this compound's signaling pathway via the V2 receptor.
Conclusion
The Fmoc-based solid-phase peptide synthesis protocol described herein provides a reliable and efficient method for the production of high-purity this compound. The detailed steps for synthesis, purification, and characterization, along with the elucidation of its primary signaling pathway, offer a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development. Adherence to these protocols will facilitate the successful synthesis and application of this compound in various research and therapeutic contexts.
References
- 1. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG DRUG: this compound [kegg.jp]
- 8. raybiotech.com [raybiotech.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CN109748950B - Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. protocols.io [protocols.io]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Lypressin Receptor Binding Assays
Introduction
Lypressin, a synthetic analog of the natural hormone vasopressin, is a nonapeptide with significant vasoconstrictor and antidiuretic properties.[1][2] It exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2), which are members of the G-protein coupled receptor (GPCR) family.[2][3][4] The development of selective ligands for these receptors is of great interest for treating various conditions, including diabetes insipidus, cardiovascular disorders, and social-behavioral disorders.[2][5] Radioligand binding assays are a cornerstone in drug discovery for determining the affinity and selectivity of compounds like this compound for their target receptors.[6][7][8]
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with vasopressin receptors. Two primary methods are described: a traditional filtration-based assay and a homogeneous Scintillation Proximity Assay (SPA).
Principle of the Assay
Radioligand binding assays are designed to measure the direct interaction of a ligand with a receptor.[7][8] The fundamental principle involves incubating a biological sample containing the receptor of interest (e.g., cell membranes) with a radioactively labeled ligand (radioligand). After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the receptor-ligand complex is quantified.
Saturation binding experiments are performed by incubating a fixed amount of receptor with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7]
Competition binding experiments are used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound. In these assays, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value.[7]
Data Presentation
The binding affinities of this compound and the endogenous ligand, Arginine Vasopressin (AVP), for the human vasopressin receptor subtypes are summarized in the table below. This data is crucial for comparing the potency and selectivity of this compound.
| Compound | Receptor Subtype | K_i (nM) |
| This compound | V1a | ~1.8 |
| V2 | ~10.0 | |
| Arginine Vasopressin (AVP) | V1a | ~0.8 |
| V2 | ~0.85 |
Note: The provided Ki values are approximate and can vary depending on the experimental conditions, such as the radioligand used and the source of the receptor.[9]
Signaling Pathways
Upon binding of this compound, the vasopressin receptors activate distinct intracellular signaling cascades. The V1a and V1b receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The V2 receptor, on the other hand, couples to Gs, activating adenylyl cyclase (AC), which leads to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA).
Figure 1: V1a/V1b Receptor Signaling Pathway.
Figure 2: V2 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Filtration-Based Radioligand Binding Assay
This protocol is a standard method for determining the binding of this compound to vasopressin receptors expressed in cell membranes.[8]
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human V1a, V1b, or V2 receptor.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) is commonly used.
-
Unlabeled Ligand: this compound and Arginine Vasopressin (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow:
Figure 3: Filtration Assay Workflow.
Procedure:
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and cell membranes to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled AVP (e.g., 1 µM), and cell membranes to designated wells.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it highly suitable for high-throughput screening.[10][11][12]
Materials and Reagents:
-
Cell Membranes: As described in Protocol 1.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled Ligand: this compound and Arginine Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads are commonly used for binding cell membranes.
-
96-well or 384-well solid white microplates.
-
Microplate Scintillation Counter with SPA capabilities.
Experimental Workflow:
Figure 4: SPA Workflow.
Procedure:
-
Assay Setup: In a 96-well or 384-well solid white microplate, add the assay components in the following order:
-
Assay buffer.
-
Unlabeled ligand (this compound for competition curve or excess AVP for NSB).
-
Radioligand ([³H]-AVP).
-
A pre-mixed slurry of cell membranes and WGA-coated SPA beads.
-
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours with gentle shaking. Allow the beads to settle for at least 30 minutes before counting.
-
Counting: Measure the light output from the SPA beads using a microplate scintillation counter.
Data Analysis:
The data analysis for the SPA is similar to the filtration assay. The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Non-specific Binding | Radioligand concentration too high. | Optimize the radioligand concentration. |
| Insufficient blocking of filters/plates. | Increase the concentration of the blocking agent (e.g., PEI) or the incubation time. | |
| Inadequate washing (filtration assay). | Increase the number of wash steps or the volume of wash buffer. | |
| Low Signal-to-Noise Ratio | Low receptor expression in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Use a fresh batch of radioligand. | |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer components. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and proper technique. |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the wells. | |
| Inconsistent washing (filtration assay). | Ensure a consistent vacuum is applied during filtration and washing. |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the binding of this compound to vasopressin receptors. Both the traditional filtration assay and the more high-throughput SPA method can yield high-quality, reproducible data on the affinity and selectivity of test compounds. Careful optimization of assay parameters is crucial for obtaining reliable results that can effectively guide drug discovery and development efforts.
References
- 1. mims.com [mims.com]
- 2. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Conformational selection of vasopressin upon V1a receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for Lypressin Administration in Animal Models of Diabetes Insipidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes insipidus (DI) is a condition characterized by the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in fluid intake (polydipsia). It results from either insufficient production of the antidiuretic hormone (ADH), arginine vasopressin (AVP), known as central diabetes insipidus (CDI), or the inability of the kidneys to respond to AVP, known as nephrogenic diabetes insipidus (NDI). Animal models are crucial for studying the pathophysiology of DI and for the development of therapeutic agents.
Lypressin, also known as 8-lysine vasopressin, is the porcine form of AVP and differs from human AVP by a single amino acid (lysine instead of arginine at position 8)[1][2][3]. It has been used in the treatment of CDI. These application notes provide an overview of the administration of this compound in animal models of DI, with a focus on experimental protocols and data presentation. Due to a scarcity of recent literature with detailed protocols for this compound, this document also includes information on the more commonly studied AVP analog, desmopressin (dDAVP), to serve as a reference for experimental design.
Mechanism of Action: Vasopressin V2 Receptor Signaling
This compound exerts its antidiuretic effect by binding to the vasopressin V2 receptor (V2R), a G protein-coupled receptor located on the basolateral membrane of the principal cells in the kidney's collecting ducts. Activation of the V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells, increasing water reabsorption.
V2 Receptor Signaling Pathway
Animal Models of Diabetes Insipidus
The most widely used animal model for CDI is the Brattleboro rat . This strain has a genetic defect that prevents the synthesis of AVP, leading to severe polyuria and polydipsia[4][5][6]. Other models for CDI can be created surgically (e.g., hypophysectomy) or by inducing lesions in the hypothalamus. Models for NDI are often induced by treatment with drugs like lithium, which interfere with the V2R signaling pathway[7].
Experimental Protocols
General Experimental Workflow
Experimental Workflow
Protocol 1: Acute Antidiuretic Response to this compound in Brattleboro Rats
Objective: To assess the dose-dependent antidiuretic effect of a single administration of this compound.
Materials:
-
Male or female Brattleboro rats (homozygous for DI).
-
This compound acetate for injection.
-
Sterile saline (vehicle control).
-
Metabolic cages for individual housing and urine collection.
-
Osmometer.
-
Standard laboratory equipment for subcutaneous injections.
Procedure:
-
House rats individually in metabolic cages for at least 3 days for acclimatization.
-
Measure baseline 24-hour water intake and urine output for each rat. Collect a baseline urine sample to measure osmolality.
-
On the day of the experiment, withhold food and water for a short period (e.g., 2 hours) to ensure empty bladders.
-
Administer a single subcutaneous injection of this compound at the desired dose (a dose-finding study may be necessary, starting with doses analogous to AVP or dDAVP). A control group should receive an equivalent volume of sterile saline.
-
Immediately after injection, return rats to their metabolic cages with free access to water.
-
Collect urine at regular intervals (e.g., every hour for the first 6 hours, then at 12 and 24 hours).
-
Measure the volume and osmolality of each urine sample.
-
Monitor water intake for 24 hours post-injection.
Protocol 2: Chronic this compound Administration via Osmotic Minipumps in a DI Animal Model
Objective: To evaluate the long-term effects of continuous this compound administration on water homeostasis.
Materials:
-
Animal model of DI (e.g., Brattleboro rats).
-
This compound acetate.
-
Alzet osmotic minipumps.
-
Surgical instruments for implantation.
-
Anesthetics.
-
Metabolic cages.
-
Osmometer.
Procedure:
-
Acclimatize animals in metabolic cages and record baseline parameters as described in Protocol 1.
-
Prepare osmotic minipumps to deliver the desired daily dose of this compound or vehicle (sterile saline) according to the manufacturer's instructions.
-
Anesthetize the animals and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
Allow animals to recover from surgery and house them in metabolic cages.
-
Monitor daily water intake, urine output, and body weight for the duration of the pump's activity (e.g., 7, 14, or 28 days).
-
Collect 24-hour urine samples at regular intervals (e.g., every 2-3 days) to measure urine volume and osmolality.
-
At the end of the study, blood samples may be collected to measure plasma osmolality and electrolyte concentrations.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Due to the limited availability of specific this compound data, the following tables are presented as templates and include representative data for desmopressin in common animal models of CDI.
Table 1: Acute Antidiuretic Effect of Desmopressin in Brattleboro Rats
| Treatment Group | Dose | Route | Peak Urine Osmolality (mOsm/kg) | Duration of Antidiuresis (hours) |
| Vehicle Control | - | SC | ~150 | - |
| Desmopressin | 1 µg/kg | SC | ~1200 | 8 - 12 |
| Desmopressin | 5 µg/kg | SC | ~2000 | > 24 |
Note: This table provides illustrative data for desmopressin. Similar dose-response studies would be required for this compound.
Table 2: Effect of Chronic Desmopressin Administration on Water Metabolism in Dogs with CDI
| Parameter | Baseline (Pre-treatment) | Chronic Desmopressin Treatment |
| Water Intake (mL/kg/day) | > 100 | 20 - 40 |
| Urine Output (mL/kg/day) | > 50 | 10 - 20 |
| Urine Specific Gravity | < 1.008 | > 1.020 |
Note: This table is based on typical clinical responses to desmopressin in dogs with central diabetes insipidus[8][9][10].
Conclusion
The administration of this compound in animal models of diabetes insipidus is a valid approach to study its antidiuretic properties. However, there is a notable lack of recent, detailed experimental data and protocols specifically for this compound. Researchers are encouraged to adapt protocols from studies using arginine vasopressin or desmopressin, such as those provided in these notes, and to conduct thorough dose-response studies to determine the optimal administration parameters for this compound in their specific animal model. Careful monitoring of physiological parameters and clear data presentation are essential for the successful evaluation of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
- 4. Biological half-lives and organ distribution of tritiated 8-lysine-vasopressin and 1-deamino-8-D-arginine-vasopressin in Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin fails to restore postnatally the stunted brain development in the Brattleboro rat, but affects water metabolism permanently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of vasopressin replacement on renin hypersecretion in Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toegrips.com [toegrips.com]
- 8. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 9. vettimes.com [vettimes.com]
- 10. Diabetes Insipidus in Dogs | PetMD [petmd.com]
Application Note: Quantification of Lypressin in Biological Samples
Abstract
Lypressin, a synthetic analog of vasopressin, is a crucial therapeutic agent for managing conditions like diabetes insipidus due to its antidiuretic and vasopressor properties.[1][2] Accurate quantification of this compound in biological matrices such as plasma and serum is essential for pharmacokinetic studies, therapeutic drug monitoring, and research applications. This document provides detailed protocols for two primary analytical methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It includes a summary of their quantitative performance, sample preparation techniques, and the signaling pathways of this compound.
This compound Signaling Pathway
This compound functions by binding to vasopressin receptors (V1a, V2, and V3), which are G protein-coupled receptors (GPCRs).[1][3][4] The primary antidiuretic effects are mediated through the V2 receptor in the kidney's collecting ducts.[3]
-
V2 Receptor Pathway (Antidiuresis): Binding of this compound to the V2 receptor, a Gs-coupled GPCR, activates adenylyl cyclase.[3][5] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][5] PKA phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells. This increases water reabsorption from the urine.[3][5]
-
V1a Receptor Pathway (Vasoconstriction): The V1a receptor, a Gq-coupled GPCR, is found on vascular smooth muscle cells.[3][6] this compound binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[6]
Methods for Quantification
The two predominant methods for quantifying this compound and similar peptides in biological fluids are immunoassays and liquid chromatography-mass spectrometry.
-
Competitive ELISA: This immunoassay is a common technique for peptide quantification. It relies on the competition between unlabeled this compound in the sample and a labeled (e.g., enzyme-conjugated) this compound for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[7][8]
-
LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry is a highly specific and sensitive method.[9] It involves chromatographically separating this compound from other matrix components, followed by ionization and detection based on its unique mass-to-charge ratio and fragmentation pattern.[9][10]
Comparative Performance of Quantification Methods
The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle | Antigen-Antibody Competition | Mass-to-Charge Ratio |
| Specificity | Good (potential cross-reactivity) | Very High |
| Sensitivity (LOD/LOQ) | pg/mL range (e.g., ~3-4 pg/mL)[7][8][11] | Low pg/mL to ng/mL range (e.g., 0.05-0.5 ng/mL)[10][12] |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Sample Volume | ~100 µL | ~100-200 µL |
| Development Cost | Moderate | High |
| Per-Sample Cost | Low | Moderate |
| Key Advantage | High throughput, no mass spec required | High specificity, multiplexing capability |
Detailed Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol is a generalized procedure based on commercially available competitive ELISA kits for vasopressin, which is structurally similar to this compound.[7][8][11][13]
1. Materials:
-
Microplate pre-coated with Goat Anti-Rabbit IgG
-
This compound Standard
-
This compound Antibody (Rabbit Polyclonal)
-
This compound-Peroxidase (HRP) Conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Biological samples (plasma, serum)
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Acidify 1-2 mL of plasma with 1% acetic acid.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 1% aqueous acetic acid.
-
Elute this compound with 1.2 mL of an acetonitrile/water mixture (e.g., 1:1 v/v).[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in Assay Buffer.
3. Assay Procedure:
-
Prepare this compound standards by serial dilution in Assay Buffer.
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microplate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Add 50 µL of Rabbit anti-Lypressin antibody to each well.
-
Seal the plate and incubate for 16-18 hours at 4°C with gentle shaking.[8]
-
Aspirate and wash each well 4-5 times with 300 µL of Wash Buffer.
-
Add 200 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
4. Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards (typically on a log-log or semi-log scale).
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the signal.[7]
Protocol 2: LC-MS/MS for this compound Quantification
This protocol outlines a robust method for quantifying this compound using LC-MS/MS, adapted from methods for similar small peptides.[10][12]
1. Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18, 2.1 x 50 mm, <3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar peptide (e.g., [Deamino-Cys1-Val4-D-Arg8]-Vasopressin).[12]
-
Reagents for protein precipitation (e.g., Methanol, Acetonitrile with 0.1% formic acid).[12][14]
2. Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma or serum samples on ice.
-
To 200 µL of sample, add the internal standard.
-
Add 600 µL of cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.[12]
-
Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform Solid Phase Extraction as described in the ELISA protocol (Section 1, Step 2) for further cleanup and concentration.
-
Reconstitute the final dried residue in 50-100 µL of Mobile Phase A.[12]
3. LC-MS/MS Conditions:
-
LC Gradient:
-
Flow Rate: 0.4 mL/min
-
Initial: 95% A, 5% B
-
Linear gradient to 60% B over 8 minutes
-
Hold at 60% B for 2 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
MS/MS Detection (Positive ESI Mode):
-
Monitor specific precursor-to-product ion transitions (MRM mode).
-
Example Transition (Hypothetical for this compound, MW ~1056.2 Da):
-
Precursor Ion (Q1): m/z 529.1 [M+2H]²⁺
-
Product Ion (Q3): Fragment ion specific to this compound (requires empirical determination).
-
-
Optimize parameters such as collision energy and declustering potential for this compound and the IS.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the Peak Area Ratio (this compound Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the concentration for the prepared standards.
-
Determine the concentration of this compound in the samples from the calibration curve using linear regression.
Experimental Workflow Visualization
The general workflow for quantifying this compound in biological samples involves several key stages, from sample collection to final data analysis.
References
- 1. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. mims.com [mims.com]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arg8-Vasopressin Competitive ELISA Kit (EIAAVP) - Invitrogen [thermofisher.com]
- 8. arborassays.com [arborassays.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpco.com [alpco.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of Lypressin in Primary Renal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analog of the natural hormone vasopressin, is a potent antidiuretic agent.[1] Its primary mechanism of action in the kidney is mediated through the activation of vasopressin receptors, predominantly the V2 receptor, which is crucial for regulating water reabsorption in the renal collecting ducts.[1] The interaction of this compound with these receptors initiates a cascade of intracellular signaling events, making it a valuable tool for studying renal physiology, pathophysiology, and for the development of novel therapeutics targeting kidney function.
These application notes provide detailed protocols for the use of this compound in primary renal cell cultures, a model system that closely mimics the in vivo environment. The protocols outlined below cover the isolation and culture of primary renal cells, and subsequent treatment with this compound to investigate its effects on key cellular responses, including cyclic AMP (cAMP) production, aquaporin-2 (AQP2) expression and trafficking, and cell proliferation.
Mechanism of Action
This compound, like endogenous vasopressin, binds to vasopressin receptors on the surface of renal epithelial cells. The primary receptor responsible for its antidiuretic effect is the V2 receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding, the V2 receptor activates adenylyl cyclase through a stimulatory Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. Phosphorylation of AQP2 promotes its translocation from intracellular vesicles to the apical membrane of the collecting duct cells, thereby increasing water permeability and reabsorption from the urine.[2][3]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Inner Medullary Collecting Duct (IMCD) Cells
This protocol is adapted from established methods for isolating primary rat IMCD cells, which endogenously express V2 receptors and AQP2.[4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Collagenase type IV
-
Hyaluronidase
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sterile dissection tools
-
Cell culture flasks/plates
Procedure:
-
Euthanize the rat according to approved institutional guidelines.
-
Aseptically remove the kidneys and place them in ice-cold DPBS.
-
Dissect the inner medulla and mince the tissue into small pieces.
-
Digest the tissue in DMEM/F12 containing collagenase type IV (1 mg/mL) and hyaluronidase (1 mg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the filtrate at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate onto collagen-coated culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 48 hours. Cells should be ready for experiments within 6-8 days.[4]
Protocol 2: this compound Treatment and cAMP Measurement
This protocol outlines the procedure for stimulating primary renal cells with this compound and measuring the subsequent change in intracellular cAMP levels.
Materials:
-
Primary renal cells (e.g., IMCD cells from Protocol 1)
-
This compound stock solution
-
Serum-free culture medium
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
Procedure:
-
Seed primary renal cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for 2-4 hours prior to the experiment.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in serum-free medium. Recommended starting concentrations range from 10⁻¹² M to 10⁻⁶ M.
-
Remove the starvation medium and add the this compound dilutions to the cells. Include a vehicle control (medium without this compound).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Normalize cAMP levels to the total protein concentration in each well.
Protocol 3: Analysis of AQP2 Expression and Translocation
This protocol describes how to assess the effect of this compound on the total expression and subcellular localization of AQP2.
Materials:
-
Primary renal cells cultured on glass coverslips or permeable supports
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AQP2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat confluent primary renal cells with this compound (e.g., 10⁻⁸ M) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-AQP2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to assess the translocation of AQP2 to the apical membrane. For quantitative analysis of total AQP2 expression, Western blotting can be performed on cell lysates after this compound treatment.
Protocol 4: Cell Proliferation Assay
This protocol is designed to evaluate the effect of this compound on the proliferation of primary renal cells.
Materials:
-
Primary renal cells
-
This compound
-
Culture medium with reduced serum (e.g., 0.5-1% FBS)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)
Procedure:
-
Seed primary renal cells in a 96-well plate at a low density.
-
Allow the cells to attach and then replace the medium with a low-serum medium.
-
Add various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle to the wells.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, measure cell proliferation using the chosen assay kit according to the manufacturer's instructions.
-
Plot the cell proliferation rate against the this compound concentration to determine the dose-response effect.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of vasopressin analogs on renal cells. Note that these studies may have used different cell types (including cell lines) and vasopressin analogs, but the data provides a useful reference for expected outcomes.
Table 1: Dose-Response of Vasopressin Analogs on cAMP Production in Renal Cells
| Vasopressin Analog | Cell Type | EC50 for cAMP Production | Reference |
| Arginine Vasopressin (AVP) | LLC-PK1 (pig kidney cell line) | ~1 nM | [5] |
| dDAVP | MDCK cells (canine kidney cell line) | ~0.1 nM | [6] |
| Lysine Vasopressin | Rat kidney in vivo | Maximally antidiuretic at 2.5 pmol/h/100g | [7] |
Table 2: Effect of Vasopressin Agonists and Antagonists on Renal Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Proliferation | Reference |
| dDAVP (agonist) | Caki-1 (human renal carcinoma) | Not specified | Increased | [8] |
| OPC31260 (antagonist) | 786-O, Caki-1 | Not specified | Reduced | [8] |
| Tolvaptan (antagonist) | 786-O, Caki-1 | Not specified | Reduced | [8] |
| Arginine Vasopressin | BSC-1 (monkey kidney epithelial) | 50-100 pg/ml (~10⁻¹⁰ M) | Stimulated | [9] |
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound in primary renal cell cultures. These in vitro models are invaluable for elucidating the molecular mechanisms of vasopressin receptor signaling and for screening potential therapeutic agents for a variety of kidney-related disorders. Successful implementation of these protocols will enable a deeper understanding of the physiological and pathological roles of the vasopressin system in the kidney.
References
- 1. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. Aquaporin-2 Regulation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing Primary Rat Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin and serum increase the number of receptors for vasopressin in a kidney-derived line of cells grown in a defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin stimulates growth of renal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lypressin Nasal Spray for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and research application of Lypressin nasal spray. This compound, a synthetic analog of the hormone vasopressin, is a valuable tool for studies related to diabetes insipidus, water homeostasis, and vasomotor tone.[1][2]
Introduction to this compound
This compound is a synthetic nonapeptide and the porcine form of the antidiuretic hormone vasopressin. It differs from the human equivalent, Arginine Vasopressin (AVP), by the substitution of lysine for arginine at the eighth amino acid position.[3] Its primary function is to regulate water balance by promoting water reabsorption in the kidneys.[1] It also exhibits vasopressor (vasoconstricting) effects, although this action is less potent than its antidiuretic properties.[1][4] For research purposes, a nasal spray formulation offers a non-invasive route for systemic administration with rapid absorption from the nasal mucosa.[4][5]
Molecular Information:
Mechanism of Action and Signaling Pathway
This compound exerts its primary antidiuretic effect by binding to vasopressin V2 receptors, which are G protein-coupled receptors (GPCRs) located on the basolateral membrane of collecting duct cells in the kidney.[1] This binding initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.
The key signaling steps are detailed in the diagram below.
Caption: this compound V2 receptor signaling pathway in a renal cell.
Representative Formulation for Research Use
Developing a stable and effective nasal spray requires careful selection of excipients to ensure drug solubility, stability, and appropriate physical characteristics for nasal deposition.[8] The following table provides a representative formulation for a research-grade this compound nasal solution.
Table 1: Representative this compound Nasal Spray Formulation
| Component | Function | Representative Concentration (w/v) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 0.185 mg/mL (approx. 50 USP Units/mL) |
| Sodium Chloride | Isotonicity Agent | 7.4 mg/mL |
| Citric Acid Monohydrate | Buffering Agent | q.s. to pH 3.5 - 4.5 |
| Sodium Citrate Dihydrate | Buffering Agent | q.s. to pH 3.5 - 4.5 |
| Benzalkonium Chloride (50% Soln.) | Preservative | 0.2 µL/mL |
| Methylcellulose | Viscosity-enhancing Agent | 0.1% - 0.5% |
| Purified Water | Vehicle | q.s. to final volume |
Note: This is a representative formulation. Researchers must optimize concentrations based on their specific this compound source, spray device, and experimental needs.
Experimental Protocols
4.1 Protocol 1: Preparation of this compound Nasal Spray Formulation (10 mL)
-
Preparation of Buffer: In a calibrated volumetric flask, dissolve the required amounts of Citric Acid and Sodium Citrate in approximately 8 mL of Purified Water.
-
Dissolution of Excipients: While stirring, add and dissolve Sodium Chloride.
-
Addition of Viscosity Agent: Slowly sprinkle the Methylcellulose onto the surface of the stirring solution to prevent clumping. Continue stirring until fully dissolved. This may require gentle heating or extended stirring time.
-
Addition of API: Accurately weigh and dissolve the this compound API in the solution.
-
Addition of Preservative: Add the Benzalkonium Chloride solution and mix thoroughly.
-
Final Volume and pH Adjustment: Add Purified Water to bring the solution to the final volume of 10 mL. Check the pH and adjust to the target range of 3.5 - 4.5 using small amounts of Citric Acid or Sodium Citrate solution if necessary.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Packaging: Aseptically fill the solution into appropriate nasal spray devices for research use.
4.2 Protocol 2: In-Vitro Characterization of the Nasal Spray
This protocol outlines key tests to characterize the physical properties of the formulation and its delivery from the chosen device, which are critical for performance and bioavailability.[5]
-
Appearance: Visually inspect the solution for clarity, color, and any particulate matter.
-
pH Measurement: Use a calibrated pH meter to measure the pH of the formulation at room temperature.
-
Osmolality: Use an osmometer to measure the osmolality of the solution. The target is typically near isotonic (280-300 mOsm/kg) to minimize nasal irritation.[8]
-
Viscosity: Use a viscometer to determine the viscosity of the formulation. Viscosity affects droplet size and nasal residence time.[8]
-
Spray Pattern and Plume Geometry Analysis:
-
Secure a nasal spray device at a fixed distance (e.g., 3-5 cm) from a collection surface (e.g., a TLC plate with dye).
-
Actuate the spray onto the surface.
-
Capture a high-resolution image of the resulting pattern.
-
Analyze the image for shape (oval/circular), and size (e.g., Dmin, Dmax).
-
Use a high-speed camera to capture the plume geometry (the shape of the spray as it leaves the nozzle) and measure the plume angle.
-
-
Droplet Size Distribution (DSD) Analysis:
-
Use a laser diffraction instrument to measure the size distribution of the droplets generated by the spray.
-
Key parameters to measure include D(v,0.1), D(v,0.5) (Volume Median Diameter), and D(v,0.9).
-
Crucially, determine the percentage of droplets smaller than 10 µm, as these have a higher potential for inhalation into the lungs.
-
4.3 Protocol 3: Stability Assessment
Stability studies are crucial to determine the shelf-life of the research formulation.
-
Sample Preparation: Prepare a single batch of the this compound nasal spray formulation and package it in the final nasal spray device.
-
Storage Conditions: Store samples at both intended storage conditions (e.g., 15-30°C) and accelerated conditions (e.g., 40°C / 75% RH).[4] Lyophilized powder should be stored at -20°C.[9]
-
Testing Timepoints: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analytical Tests: At each timepoint, perform the following tests:
-
In-vitro characterization tests as described in Protocol 4.2.
-
Assay for this compound concentration using a validated stability-indicating HPLC method.
-
Analysis of degradation products.
-
Sterility and preservative effectiveness testing (if applicable).
-
Table 2: this compound Stability Profile
| Parameter | Storage Condition | Specification | Finding |
|---|---|---|---|
| Appearance | 25°C / 60% RH | Clear, colorless solution | |
| pH | 25°C / 60% RH | 3.5 - 4.5 | |
| This compound Assay | 25°C / 60% RH | 90.0% - 110.0% of initial | |
| Degradation Products | 25°C / 60% RH | Report thresholds |
| Half-life (Aqueous) | Weakly Acidic Solution | Not specified | A study noted a half-life of 47.4 months for non-labelled peptide.[10] |
Pharmacokinetic & Pharmacodynamic Data
5.1 Pharmacokinetic Profile
This compound is rapidly absorbed from the nasal mucosa.[4] Key pharmacokinetic parameters from available literature are summarized below.
Table 3: Pharmacokinetic Parameters of this compound Nasal Spray
| Parameter | Value | Source |
|---|---|---|
| Onset of Action | Within 1 hour | [4] |
| Time to Peak Concentration (Tmax) | 30 - 120 minutes | [4] |
| Duration of Action | 3 - 4 hours | [4] |
| Metabolism | Renal and hepatic pathways | [4] |
| Elimination Half-life (t½) | Approx. 15 minutes |[4] |
For comparison, a study on a novel desmopressin nasal spray (a similar peptide) reported a Tmax between 15-30 minutes and a bioavailability of approximately 8% compared to subcutaneous injection.[11]
5.2 Pharmacodynamic Endpoints
The primary pharmacodynamic effect of this compound is antidiuresis. Key endpoints for evaluation in research models (e.g., water-loaded animal models or human subjects) are listed below.
Table 4: Key Pharmacodynamic Endpoints for this compound
| Endpoint | Description | Expected Effect of this compound |
|---|---|---|
| Urine Osmolality | The concentration of solutes in the urine. | Increase |
| Urine Output / Volume | The total volume of urine produced over a set time. | Decrease |
| Free Water Clearance | The rate at which solute-free water is excreted by the kidneys. | Decrease (becomes negative) |
| Systemic Blood Pressure | Measurement of arterial pressure. | Potential for slight increase due to vasopressor effects. |
Research and Development Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a research-use this compound nasal spray.
Caption: General workflow for nasal spray formulation development.
Storage and Handling
-
Aqueous Formulation: Store the final nasal spray formulation between 15-30°C, protected from light.[4]
-
Lyophilized API: Store lyophilized this compound powder in a desiccated environment at -20°C for long-term stability.[9]
-
Usage: For research use only. This product is not for human therapeutic use.[9]
References
- 1. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Vasopressin - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. inhalationmag.com [inhalationmag.com]
- 6. raybiotech.com [raybiotech.com]
- 7. KEGG DRUG: this compound [genome.jp]
- 8. renpharm.com [renpharm.com]
- 9. adooq.com [adooq.com]
- 10. Long term stability of lysine vasopressin and of specifically tritiated lysine vasopressin in weakly acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Properties of a Micro-Dose Nasal Spray Formulation of Desmopressin (AV002) in Healthy Water-Loaded Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Lypressin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analogue of the natural hormone vasopressin, is a potent therapeutic and research agent primarily known for its antidiuretic and vasopressor effects.[1][2][3] It exerts its physiological functions by binding to vasopressin receptors, principally the V1a and V2 receptors.[4] Activation of V1a receptors in vascular smooth muscle cells leads to vasoconstriction, while stimulation of V2 receptors in the renal collecting ducts promotes water reabsorption.[4][5] These dual actions make this compound a valuable tool for in vivo studies investigating cardiovascular regulation, renal function, and related pathological conditions such as diabetes insipidus.[2][3]
These application notes provide detailed experimental designs and protocols for conducting in vivo studies to evaluate the physiological effects of this compound in rodent models.
Mechanism of Action: V1a Receptor Signaling
This compound, upon binding to the V1a receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in smooth muscle contraction.[6][7] The activated receptor facilitates the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to vasoconstriction.[7][8]
Data Presentation: Quantitative In Vivo Effects of this compound
The following tables summarize key quantitative data for designing in vivo this compound studies in rats.
| Parameter | Animal Model | Route of Administration | Dosage Range | Expected Effect | Reference |
| Antidiuretic Effect | Conscious Rats | Intravenous Infusion | 2.5 pmol/h/100g body weight | Maximal antidiuresis without significant pressor effect. | [1][2] |
| Conscious Rats | Intravenous Infusion | 2.5, 5, 15, 60 µU/min/100g body weight | Dose-dependent increase in urine osmolality and decrease in urine flow. | [9][10] | |
| Vasopressor Effect | Conscious Rats | Intravenous Infusion | > 2.5 pmol/h/100g body weight | Dose-dependent increase in arterial blood pressure. | [1][2] |
| Anesthetized Dogs | Intravenous Infusion | 2.75 mU/kg/min | 11% increase in mean arterial pressure. | [11] | |
| Conscious Rats | Intravenous Bolus | 0.5 - 4 mU | Dose-dependent increase in blood pressure. | [12] | |
| Cardiovascular Effects | Anesthetized Dogs | Intravenous Infusion | 1 unit/kg/hour | 38% reduction in cardiac output. | [13] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Protocol 1: Evaluation of Antidiuretic Effects of this compound in Conscious Rats
Objective: To determine the dose-dependent effect of this compound on urine volume and osmolality.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for intravenous infusion
-
Urine collection tubes
-
Osmometer
Procedure:
-
Animal Preparation:
-
House rats individually in metabolic cages for at least 3 days for acclimation.[16]
-
Surgically implant a catheter into the jugular vein for intravenous infusion under appropriate anesthesia (e.g., ketamine/xylazine cocktail, 50-100 mg/kg and 5-10 mg/kg respectively, intraperitoneally).[17]
-
Allow a recovery period of 3-5 days.
-
-
Experimental Protocol:
-
On the day of the experiment, place the conscious, restrained rats in the metabolic cages.
-
Collect a baseline urine sample for 1 hour.
-
Begin intravenous infusion of this compound dissolved in sterile saline at the desired dose (e.g., 2.5, 5, 15, 60 µU/min/100g body weight).[9][10] A control group should receive saline infusion only.
-
Collect urine samples at regular intervals (e.g., every 30 or 60 minutes) for the duration of the infusion (e.g., 4.5 hours).[9]
-
-
Sample Analysis:
-
Measure the volume of each urine sample.
-
Determine the osmolality of each urine sample using an osmometer.
-
-
Data Analysis:
-
Calculate the urine flow rate (mL/hr).
-
Compare the urine flow rate and osmolality between the this compound-treated groups and the control group using appropriate statistical tests.
-
Protocol 2: Evaluation of Vasopressor Effects of this compound in Anesthetized Rats
Objective: To measure the dose-dependent effect of this compound on systemic arterial blood pressure.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound
-
Sterile 0.9% saline
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system[19]
-
Catheters for arterial and venous cannulation
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent. Maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and connect it to a pressure transducer.[20]
-
Implant a catheter into the jugular vein for drug administration.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline blood pressure readings.
-
Administer this compound intravenously, either as a bolus injection (e.g., 0.5-4 mU) or as a continuous infusion at doses known to induce a pressor response (e.g., >2.5 pmol/h/100g).[1][2][12]
-
Record mean arterial pressure (MAP) continuously.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at each dose of this compound.
-
Construct a dose-response curve to determine the potency and efficacy of this compound as a vasopressor agent.
-
Protocol 3: Subcutaneous Administration of this compound
Objective: To administer this compound via the subcutaneous route for sustained effects.
Materials:
Procedure:
-
Animal Restraint:
-
Gently restrain the rat or mouse. For rats, grasp the loose skin over the back of the neck (scruff).
-
-
Injection Technique:
-
Lift the scruff to create a tent of skin.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly. The maximum recommended volume per site for a rat is typically 1-2 mL.[23]
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions at the injection site.
-
Proceed with the planned experimental measurements (e.g., urine collection in metabolic cages). Subcutaneous administration is expected to result in a more prolonged antidiuretic response compared to intravenous administration.[24]
-
References
- 1. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of vasopressin and triglycyl-lysine vasopressin on splanchnic and systemic hemodynamics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pressor responses of rats to vasopressin: effect of sodium, angiotensin, and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse cardiodynamic effects of vasopressin not avoided by selective intra-arterial administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Cages, basic model, to separate rodent's urine & feces | Animalab [animalab.eu]
- 16. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 19. In vivo exploration of cardiovascular diseases [cardiomedex.com]
- 20. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. queensu.ca [queensu.ca]
- 23. newcastle.edu.au [newcastle.edu.au]
- 24. Comparison of antidiuretic and natriuretic effects of [8-lysine]vasopressin and [8-D-arginine]deaminovasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Lypressin Receptor (V1b)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the localization of the Lypressin receptor, also known as the Vasopressin V1b receptor (V1bR), using immunofluorescence microscopy. The provided methodologies are based on established protocols for G protein-coupled receptors and specific findings related to the V1b receptor.
Introduction
This compound, a synthetic analog of vasopressin, exerts its physiological effects through binding to vasopressin receptors. The V1b receptor subtype is of particular interest as it is predominantly expressed in the anterior pituitary's corticotrophs, where it mediates the release of adrenocorticotropic hormone (ACTH).[1][2][3][4] Its localization in other brain regions, such as the hippocampus, amygdala, and cerebellum, suggests broader roles in regulating stress, anxiety, and cognitive functions.[1][5] Accurate determination of the cellular and subcellular localization of the V1b receptor is crucial for understanding its function in both normal physiology and pathological conditions. Immunofluorescence offers a powerful technique to visualize the distribution of the V1b receptor within cells and tissues.
Recent studies have indicated that a significant portion of V1b receptors may reside in the cytoplasm in an unstimulated state, which is in contrast to the more common plasma membrane localization of other vasopressin receptor subtypes like V1a and V2.[6] This makes careful optimization of fixation and permeabilization steps critical for successful immunolocalization.
Data Presentation: Optimizing Immunofluorescence Protocol for V1b Receptor
The following tables present illustrative quantitative data to guide the optimization of your immunofluorescence protocol for the this compound receptor. This data demonstrates the impact of different fixation methods and primary antibody dilutions on signal intensity and signal-to-noise ratio.
Table 1: Comparison of Fixation Methods on V1b Receptor Immunofluorescence Signal
| Fixation Method | Fixation Time | Average Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Notes |
| 4% Paraformaldehyde (PFA) in PBS | 15 minutes | 850 | 15.2 | Good preservation of morphology and antigenicity. Recommended starting point. |
| 4% Paraformaldehyde (PFA) in PBS | 30 minutes | 780 | 12.5 | Longer fixation may lead to some antigen masking. |
| Methanol (ice-cold) | 10 minutes | 620 | 8.9 | Can cause cell shrinkage and protein denaturation, potentially affecting epitope recognition. |
| Acetone (ice-cold) | 5 minutes | 710 | 10.1 | Can extract lipids and may not be suitable for membrane-associated proteins. |
Note: This data is illustrative and serves as a guide for optimization. Actual results may vary depending on the specific antibody, cell type, and imaging system used.
Table 2: Effect of Primary Antibody Dilution on Signal-to-Noise Ratio
| Primary Antibody Dilution | Average Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Background Staining |
| 1:100 | 1250 | 10.5 | High |
| 1:250 | 1020 | 18.3 | Moderate |
| 1:500 | 850 | 25.7 | Low |
| 1:1000 | 550 | 15.1 | Very Low |
Note: This data is illustrative. The optimal antibody dilution should be determined experimentally for each new antibody and experimental setup to achieve the best balance between specific signal and background noise.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of V1b Receptor in Cultured Cells
This protocol is designed for localizing the V1b receptor in cultured cells, such as pituitary cell lines (e.g., AtT-20) or transfected cell lines expressing the receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-V1b Receptor antibody (ensure it is validated for immunofluorescence)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on glass coverslips to 60-70% confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular receptors.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-V1b receptor antibody in Blocking Buffer (e.g., 1:500). Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: Immunohistochemistry for V1b Receptor in Brain Tissue Sections
This protocol is adapted for localizing the V1b receptor in paraffin-embedded or frozen brain tissue sections.
Materials:
-
Xylene (for paraffin-embedded sections)
-
Ethanol series (100%, 95%, 70%) (for paraffin-embedded sections)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
PBS, pH 7.4
-
Permeabilization Solution: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-V1b Receptor antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1 min), 70% (1 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in Antigen Retrieval Buffer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Wash slides in PBS three times for 5 minutes each.
-
-
Permeabilization: Incubate sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-V1b receptor antibody (diluted in Blocking Buffer) overnight at 4°C. For enhanced visualization of neuronal cell bodies, pretreatment of the animal with colchicine may be considered.[5]
-
Washing: Wash sections three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times with PBS containing 0.1% Triton X-100 for 10 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI for 10 minutes.
-
Washing: Wash sections twice with PBS.
-
Mounting: Coverslip the sections using an antifade mounting medium.
-
Imaging: Analyze the sections using a fluorescence or confocal microscope.
Mandatory Visualizations
This compound (V1b) Receptor Signaling Pathway
The this compound receptor (V1b) is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[1] Upon activation by this compound, the receptor initiates a cascade of intracellular events leading to various cellular responses.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the key steps in the immunofluorescence staining protocol for the this compound receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for the contribution of vasopressin V1B receptors in the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes: Generation and Characterization of Stable Cell Lines Expressing Vasopressin Receptors for Lypressin Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lypressin, a synthetic analog of vasopressin, exerts its physiological effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors (GPCRs).[1][2] These receptors are crucial targets in drug discovery for conditions like diabetes insipidus, cardiovascular disorders, and social affective disorders.[3] To facilitate the study of this compound's pharmacological profile, the development of robust and reliable in vitro assay systems is essential. Stable cell lines that consistently express a specific human vasopressin receptor subtype provide an invaluable tool for high-throughput screening, compound characterization, and elucidating signal transduction pathways.
This document provides detailed protocols for the generation, selection, and characterization of stable mammalian cell lines (e.g., CHO or HEK293) expressing human V1a, V1b, or V2 vasopressin receptors. It also outlines methodologies for functional assays to evaluate the potency and efficacy of this compound.
Vasopressin Receptor Signaling Pathways
Vasopressin receptors couple to distinct G proteins, initiating different intracellular signaling cascades.
-
V1a and V1b Receptors: These receptors primarily couple to Gαq/11 proteins.[4][5] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
V2 Receptor: The V2 receptor is predominantly coupled to the Gαs protein.[4] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6]
Caption: V1a/V1b receptor Gq signaling cascade.
Caption: V2 receptor Gs signaling cascade.
Experimental Protocols
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection.
Caption: Workflow for creating stable cell lines.
A. Materials
-
Host Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Appropriate medium for the host cell line (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Expression Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length cDNA of the human vasopressin receptor (V1a, V1b, or V2) and a selectable marker gene (e.g., neomycin, puromycin, or zeocin resistance).[7][8]
-
Transfection Reagent: Lipid-based reagent (e.g., Lipofectamine®) or electroporation system.
-
Selection Antibiotic: G418 (for neomycin resistance), Puromycin, or Zeocin™.
-
Cloning Cylinders or Discs: For isolation of colonies.
B. Preliminary Step: Determine Optimal Antibiotic Concentration (Kill Curve)
-
Seed host cells in a 24-well plate at a density that will not reach full confluency during the experiment.
-
The next day, replace the medium with fresh medium containing a range of concentrations of the chosen selection antibiotic (e.g., for G418: 100-1000 µg/mL). Include a "no antibiotic" control well.
-
Incubate the cells for 7-10 days, replacing the selective medium every 3-4 days.
-
Examine the wells daily and determine the lowest antibiotic concentration that kills all cells within 7-10 days. This concentration will be used for selecting stable transfectants.
C. Transfection Protocol
-
24 hours before transfection, seed the host cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.[9]
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).[9]
-
Remove the transfection mixture and replace it with fresh, complete culture medium.
-
Incubate the cells for 48 hours to allow for expression of the resistance gene.
D. Selection and Isolation of Stable Clones
-
After the 48-hour recovery period, passage the cells into a larger flask (e.g., T-75) in culture medium containing the predetermined optimal concentration of the selection antibiotic.
-
Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. Most non-transfected cells should die within the first week.
-
After 2-3 weeks, distinct antibiotic-resistant colonies (foci) should become visible.
-
Isolate well-separated, healthy-looking colonies using cloning cylinders or by scraping with a pipette tip.
-
Transfer each individual clone into a separate well of a 24-well plate.
-
Expand each clone progressively into larger culture vessels.
-
Once a sufficient cell number is reached, create a frozen stock of each clone (e.g., in 90% FBS, 10% DMSO) and proceed with characterization.
A. Calcium Mobilization Assay (for V1a and V1b Receptors)
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.
1. Materials
-
Stable cell line expressing V1a or V1b receptor.
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6 Assay Kit).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist (e.g., Arginine Vasopressin).
2. Protocol
-
Cell Plating: Seed the stable cells into the 96-well plates at an optimized density and allow them to form a confluent monolayer overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared in assay buffer according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measurement: Record a baseline fluorescence reading. Then, add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes). The activation of the receptor will cause a transient increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
B. cAMP Accumulation Assay (for V2 Receptors)
This assay measures the increase in intracellular cAMP following the activation of Gs-coupled receptors.
1. Materials
-
Stable cell line expressing the V2 receptor.
-
White, opaque 96-well or 384-well plates.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and a reference agonist (e.g., Arginine Vasopressin).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
2. Protocol
-
Cell Plating: Seed the V2-expressing stable cells into the 96-well plates and grow overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a PDE inhibitor for 15-30 minutes at 37°C.
-
Compound Treatment: Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the detection kit being used.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation
Quantitative data from binding and functional assays should be summarized for clear comparison.
Table 1: Ligand Binding Affinities (Ki) at Human Vasopressin Receptors
| Compound | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Reference |
| Arginine Vasopressin (AVP) | ~0.8 | Data Not Found | ~0.85 | [10] |
| This compound (LVP) | ~1.8 | Data Not Found | ~10.0 | [10] |
Table 2: Functional Potency (EC50) of Vasopressin Agonists
| Compound | Receptor | Assay Type | EC50 Value | Reference |
| Arginine Vasopressin (AVP) | V2 | cAMP Accumulation | 1.16 x 10⁻¹¹ M (0.0116 nM) | [6] |
| This compound (LVP) | V1a | Calcium Mobilization | Partial Agonist | [11] |
| This compound (LVP) | V2 | cAMP Accumulation | Full Agonist | [11] |
Note: Specific EC50 values for this compound are not fully detailed in the search results, but its activity profile indicates it acts as a partial agonist at V1a receptors and a full agonist at V2 receptors.[11]
Conclusion
The successful generation of stable cell lines expressing vasopressin receptors is a foundational step for the preclinical evaluation of ligands like this compound. The protocols outlined here provide a comprehensive framework for creating these essential research tools. Proper validation through functional assays, such as calcium mobilization and cAMP accumulation, ensures the integrity of the cell-based models and provides reliable quantitative data on the potency and efficacy of test compounds, thereby accelerating drug discovery efforts in the vasopressin field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmain.com [pharmain.com]
- 6. innoprot.com [innoprot.com]
- 7. stemcell.com [stemcell.com]
- 8. About making a CHO production cell line “research-friendly” by genetic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing Lypressin-Induced Aquaporin-2 Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lypressin, a synthetic analog of vasopressin, plays a crucial role in regulating water reabsorption in the kidneys by modulating the trafficking of Aquaporin-2 (AQP2) water channels. This document provides detailed methodologies and protocols for assessing this compound-induced AQP2 trafficking, a key process in maintaining water homeostasis. Understanding this mechanism is vital for research into water balance disorders like nephrogenic diabetes insipidus and for the development of novel therapeutic agents.
Signaling Pathways Overview
This compound initiates a signaling cascade that results in the translocation of AQP2 from intracellular vesicles to the apical plasma membrane of renal collecting duct principal cells. The primary signaling pathway is the cyclic AMP (cAMP)-dependent pathway. However, evidence also supports the existence of cAMP-independent mechanisms.
-
cAMP-Dependent Pathway: this compound binds to the vasopressin V2 receptor (V2R), a Gs protein-coupled receptor.[1][2][3][4] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates AQP2 at several serine residues, most notably Ser256, which is a critical step for the translocation of AQP2-containing vesicles to the apical membrane.[6][7][8]
-
cAMP-Independent Pathways:
-
Calcium Signaling: Vasopressin can also induce intracellular calcium mobilization, which is involved in AQP2 trafficking.[9][10] This process can be mediated by cAMP but may be independent of PKA, potentially involving Epac (exchange protein directly activated by cAMP).[10] The release of calcium from ryanodine-sensitive stores appears to be essential.[9]
-
cGMP Signaling: A parallel signaling pathway involving cyclic guanosine monophosphate (cGMP) can also induce AQP2 membrane insertion, independently of the vasopressin receptor.[11][12]
-
Below are Graphviz diagrams illustrating these pathways.
Caption: this compound cAMP-dependent signaling pathway for AQP2 trafficking.
Caption: this compound cAMP-independent calcium signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing vasopressin-induced AQP2 phosphorylation and membrane translocation. This compound is expected to produce similar results.
Table 1: AQP2 Phosphorylation in Response to dDAVP (a this compound analog)
| Phosphorylation Site | Condition | % of Total AQP2 Phosphorylated (Rat IMCD cells) | Reference |
| Ser269 | Baseline | 3% | [13][14] |
| + dDAVP | 26% | [13][14] | |
| Ser256 | Baseline | Constitutively high | [13][14] |
| + dDAVP | No significant increase | [13][14] | |
| Ser264 | Baseline & + dDAVP | < 5% | [13][14] |
Table 2: AQP2 Apical Plasma Membrane (APM) Abundance in Response to dDAVP
| Method | Condition | % of Total AQP2 in APM (Rat IMCD) | Reference |
| Immunogold Labeling | Baseline | 11% | [13][14] |
| + dDAVP | 25% | [13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Objective: To prepare a cellular model for studying AQP2 trafficking.
Materials:
-
Mouse cortical collecting duct (mpkCCD) cells or other suitable renal epithelial cell lines (e.g., LLC-PK1) stably expressing AQP2.[13][14][15]
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and selection antibiotics if applicable.
-
This compound or dDAVP (1-desamino-8-D-arginine vasopressin).
-
Vehicle control (e.g., sterile water or PBS).
Protocol:
-
Culture mpkCCD cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto appropriate cultureware (e.g., 6-well plates for protein analysis, glass coverslips for immunofluorescence).
-
Allow cells to grow to a confluent monolayer.
-
For experiments, cells are often serum-starved or placed in a defined medium for a period (e.g., 6 hours) to reduce baseline signaling.[14]
-
Treat cells with this compound/dDAVP at a final concentration of typically 1 nM for a specified time (e.g., 60 minutes) or with vehicle control.[14]
-
After treatment, proceed immediately to the desired downstream application (e.g., protein extraction, cell fixation).
Objective: To quantify the change in phosphorylation of specific AQP2 sites upon this compound stimulation.
Materials:
-
Phospho-specific antibodies for AQP2 (e.g., anti-pSer256, anti-pSer269).
-
Total AQP2 antibody.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Lyse treated and control cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pSer256 AQP2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize, strip the membrane and re-probe with a total AQP2 antibody, or run a parallel gel.
-
Quantify band intensities using densitometry software. The level of phosphorylated AQP2 is typically expressed as a percentage of the total AQP2.[6]
Objective: To visualize and quantify the translocation of AQP2 to the plasma membrane.
Materials:
-
Cells grown on glass coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against AQP2.
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Confocal microscope.
Protocol:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize cells for 10 minutes.
-
Wash with PBS.
-
Block for 30 minutes.
-
Incubate with primary AQP2 antibody for 1 hour.
-
Wash with PBS.
-
Incubate with fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS.
-
Mount coverslips onto microscope slides.
-
Acquire images using a confocal microscope. Z-stack images are often taken to distinguish between apical and intracellular localization.
-
Analyze images to quantify the ratio of plasma membrane to cytoplasmic fluorescence intensity.[8][9]
Caption: Experimental workflow for immunofluorescence analysis of AQP2.
Objective: To specifically label and quantify AQP2 protein present at the cell surface.
Materials:
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Quenching solution (e.g., glycine in PBS).
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
Elution buffer (e.g., Laemmli sample buffer).
Protocol:
-
Treat cells as described in Protocol 3.1.
-
Wash cells with ice-cold PBS.
-
Incubate cells with the biotinylation reagent at 4°C to label surface proteins.
-
Quench the reaction with quenching solution.
-
Lyse the cells.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
-
Wash the beads extensively.
-
Elute the bound proteins by boiling in sample buffer.
-
Analyze the eluate (surface fraction) and a sample of the total cell lysate by immunoblotting for AQP2.
-
Quantify the amount of AQP2 in the surface fraction relative to the total lysate.
Caption: Workflow for cell surface biotinylation to quantify AQP2.
Concluding Remarks
The methodologies described provide a robust framework for investigating this compound-induced AQP2 trafficking. A multi-faceted approach, combining techniques to assess both the phosphorylation state of AQP2 and its subcellular localization, is recommended for a comprehensive understanding. The quantitative data and protocols herein serve as a valuable resource for researchers in renal physiology and drug development, facilitating the exploration of new therapeutic strategies for water balance disorders.
References
- 1. JCI Insight - Kidney collecting duct cells make vasopressin in response to NaCl-induced hypertonicity [insight.jci.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin inhibits apoptosis in renal collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]
- 8. Acute Hypertonicity Alters Aquaporin-2 Trafficking and Induces a MAPK-dependent Accumulation at the Plasma Membrane of Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of aquaporin-2 trafficking by vasopressin in the renal collecting duct. Roles of ryanodine-sensitive Ca2+ stores and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signaling in vasopressin-induced aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The ins and outs of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of aquaporin-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lypressin Solubility Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Lypressin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a synthetic analogue of the natural hormone vasopressin.[1] It is a nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, containing a disulfide bridge between the cysteine residues.[2][3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C46H65N13O12S2 | [2][3] |
| Molecular Weight | 1056.22 g/mol | [4] |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [2][3] |
| pKa (Strongest Acidic) | 2.86 | This value represents the strongest acidic pKa. |
Q2: What is the expected solubility of this compound in water?
This compound is reported to have a high solubility in water. One source indicates a solubility of 353.33 mg/mL (334.52 mM) in water.[4] It is also soluble in 1% acetic acid.[2]
Q3: How does the pH of the buffer affect this compound's solubility?
The pH of the solution is a critical factor for peptide solubility. This compound has a net positive charge at neutral and acidic pH due to the presence of a lysine residue and the N-terminal amine group. Therefore, it is expected to be more soluble in slightly acidic to neutral conditions. As the pH approaches the isoelectric point (pI) of the peptide, its net charge becomes zero, which can lead to a decrease in solubility and an increased risk of aggregation and precipitation.
Q4: Which aqueous buffers are recommended for dissolving this compound?
While specific quantitative data for this compound in various buffers is limited, based on its chemical properties, the following can be recommended:
-
Slightly Acidic Buffers: Buffers with a pH below 7, such as acetate or citrate buffers, are likely to be effective due to the positive charge of this compound in this range.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: PBS is a commonly used physiological buffer. Given this compound's net positive charge at this pH, it is expected to be soluble, although aggregation might be a concern at higher concentrations.
-
Tris Buffer: Tris buffers are also widely used. The solubility of this compound in Tris will depend on the pH of the buffer.
A systematic approach to testing solubility in different buffers is recommended.
Q5: Can I use organic solvents to dissolve this compound?
For peptides with hydrophobic characteristics, a small amount of an organic co-solvent can be used for initial dissolution before slowly adding the aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice. However, it is crucial to consider the compatibility of the organic solvent with your downstream experiments, as it may be toxic to cells or interfere with assays.
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause 1: Incorrect pH. The pH of your buffer may be close to the isoelectric point of this compound, minimizing its net charge and reducing solubility.
-
Solution: Try dissolving this compound in a buffer with a more acidic pH (e.g., pH 4-6). You can also try adding a small amount of 10% acetic acid to your current buffer to lower the pH.
-
-
Possible Cause 2: Aggregation. Peptides can form aggregates, which are difficult to dissolve.
-
Solution 1: Sonication. Use a bath sonicator to break up any peptide aggregates.
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C to aid in dissolution. Avoid excessive heat, which could degrade the peptide.[4]
-
-
Possible Cause 3: Insufficient Mixing. The peptide may not have been adequately mixed with the solvent.
-
Solution: Vortex the solution for a longer period. Ensure the entire lyophilized powder comes into contact with the solvent.
-
Problem 2: this compound precipitates out of solution after initial dissolution.
-
Possible Cause: Supersaturation and Aggregation. You may have created a supersaturated solution that is not stable, leading to precipitation over time. This is more likely to occur at higher concentrations and at a pH near the isoelectric point.
-
Solution 1: Lower the Concentration. Prepare a more dilute stock solution.
-
Solution 2: Adjust the pH. Ensure the pH of your final solution is in a range where this compound is more soluble (i.e., slightly acidic).
-
Solution 3: Add a Solubility-Enhancing Excipient. Consider the use of excipients like cyclodextrins or non-ionic surfactants (see below).
-
Problem 3: I am observing inconsistent results in my experiments.
-
Possible Cause: Undissolved Micro-aggregates. Even if the solution appears clear, there may be small, undissolved peptide aggregates that can affect the accuracy of your concentration and the reproducibility of your results.
-
Solution 1: Centrifugation. Before use, centrifuge your this compound stock solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any micro-aggregates. Use the supernatant for your experiments.
-
Solution 2: Filtration. Filter the solution through a low protein-binding filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the charge of this compound (basic), start with a slightly acidic solvent. Add a small volume of sterile, deionized water or a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 5.0) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial thoroughly to ensure complete dissolution.
-
If the peptide does not dissolve, try adding a small amount of 10% acetic acid and vortex again.
-
Once the peptide is dissolved, you can further dilute the stock solution with your desired aqueous buffer to the final working concentration. Add the stock solution dropwise to the buffer while gently vortexing.
-
Visually inspect the solution for any particulates. If any are present, refer to the troubleshooting guide.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Small-Scale Solubility Testing
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a different buffer (e.g., water, PBS pH 7.4, Tris-HCl pH 7.4, Acetate buffer pH 5.0) to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each tube for 2 minutes.
-
Visually inspect each tube for complete dissolution. Note any cloudiness or visible particles.
-
If the peptide is not fully dissolved, try sonication or gentle warming as described in the troubleshooting guide.
-
For a more quantitative assessment, centrifuge the tubes at high speed and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at 280 nm, if the peptide contains Trp or Tyr, which this compound does).
Data Presentation
Table 1: Predicted Solubility of this compound in Common Aqueous Buffers
| Buffer | pH | Predicted Solubility | Rationale |
| Deionized Water | ~7 | High | This compound is known to be highly soluble in water.[4] |
| 1% Acetic Acid | ~2.4 | High | The acidic environment ensures a high positive net charge, promoting solubility.[2] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate to High | The physiological pH maintains a net positive charge, but aggregation may occur at high concentrations. |
| Tris-HCl | 7.4 | Moderate to High | Similar to PBS, solubility is expected to be good, but concentration-dependent aggregation is possible. |
| Acetate Buffer | 5.0 | High | The acidic pH will result in a strong positive net charge, favoring high solubility. |
Note: This table is based on the physicochemical properties of this compound and general principles of peptide solubility. Experimental verification is recommended.
Visualizations
References
Technical Support Center: Preventing Lypressin Peptide Aggregation in Solution
Welcome to the technical support center for Lypressin peptide solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent this compound aggregation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide aggregation and why is it a concern?
A1: this compound peptide aggregation is a process where individual this compound molecules self-associate to form larger, often insoluble, structures.[1] This is a critical concern as it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[2] Aggregation can also interfere with analytical measurements and clog equipment during manufacturing and analysis.
Q2: What are the primary causes of this compound aggregation in solution?
A2: this compound aggregation can be triggered by a variety of factors, including:
-
pH: The pH of the solution is a critical factor. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[3]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting unfolding and exposing hydrophobic regions of the peptide.[1]
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions, leading to aggregation.[1]
-
Mechanical Stress: Agitation, such as shaking or stirring, can induce aggregation by increasing interactions at air-liquid interfaces.[4]
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, thereby affecting aggregation.[1]
-
Excipients: The presence or absence of stabilizing excipients plays a crucial role in preventing aggregation.[5]
Q3: How can I visually detect if my this compound solution has aggregated?
A3: Visual signs of aggregation can include the appearance of cloudiness, turbidity, or visible precipitates in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. Therefore, it is essential to use analytical techniques for accurate detection and quantification.
Q4: What is the isoelectric point (pI) of this compound and why is it important for preventing aggregation?
A4: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[6] For peptides like this compound, the pI is a critical parameter because they are most prone to aggregation at or near this pH due to minimal electrostatic repulsion between molecules. The amino acid sequence of this compound is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[7] Based on its amino acid composition, the estimated isoelectric point (pI) of this compound is approximately 8.5. To prevent aggregation, it is recommended to formulate this compound solutions at a pH at least one to two units away from its pI.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound solutions.
Issue 1: this compound solution appears cloudy or has visible precipitates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is near the isoelectric point (pI) of this compound (~8.5) | Adjust the pH of the solution to be at least 1-2 pH units away from the pI. For this compound, a pH in the acidic range (e.g., pH 4-6) is often effective. | The solution should become clear as the peptide gains a net positive charge, increasing solubility and reducing aggregation. |
| High this compound concentration | Dilute the this compound solution to a lower concentration. | Lowering the concentration reduces the frequency of intermolecular collisions, thereby decreasing the rate of aggregation. |
| Inappropriate buffer system | Switch to a different buffer system. Citrate and acetate buffers are often good choices for peptide formulations.[5] | A more suitable buffer can better maintain the desired pH and minimize buffer-catalyzed degradation or aggregation. |
| Temperature fluctuations | Store the this compound solution at the recommended temperature, typically 2-8°C, and avoid freeze-thaw cycles. | Consistent, cool storage minimizes temperature-induced unfolding and aggregation. |
Issue 2: Loss of this compound activity or concentration over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of soluble aggregates | Analyze the solution for the presence of soluble aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). | Identification of soluble aggregates confirms that aggregation is the cause of activity loss. |
| Adsorption to container surfaces | Add a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80, at a low concentration (e.g., 0.01-0.1%). | Surfactants can prevent adsorption of the peptide to surfaces and also stabilize the peptide in solution. |
| Oxidation of residues | If oxidation is suspected, consider adding an antioxidant like methionine or using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. | Prevention of oxidative degradation will help maintain the structural integrity and activity of this compound. |
| Chemical degradation (e.g., deamidation, hydrolysis) | Conduct forced degradation studies to identify degradation products and pathways.[8][9] Adjust formulation pH and buffer to minimize chemical instability. | A stable formulation with minimal chemical degradation will ensure long-term potency. |
Quantitative Data Summary
The following tables summarize the hypothetical effects of various conditions and excipients on this compound aggregation, based on general peptide stability principles and data from similar peptides like vasopressin.[10]
Table 1: Effect of pH on this compound Aggregation
| pH | Buffer System (50 mM) | Incubation Temperature (°C) | Incubation Time (hours) | % Aggregation (by SEC) |
| 4.5 | Acetate | 25 | 24 | < 1% |
| 5.5 | Acetate | 25 | 24 | < 2% |
| 6.5 | Phosphate | 25 | 24 | 5% |
| 7.5 | Phosphate | 25 | 24 | 15% |
| 8.5 | Tris | 25 | 24 | > 30% (Precipitation likely) |
Table 2: Effect of Temperature on this compound Aggregation (at pH 5.5)
| Temperature (°C) | Incubation Time (days) | % Aggregation (by SEC) |
| 4 | 30 | < 2% |
| 25 | 30 | 10% |
| 40 | 30 | > 40% |
Table 3: Effect of Excipients on this compound Aggregation (at pH 5.5, 25°C)
| Excipient | Concentration | % Aggregation (by SEC) after 7 days |
| None | - | 8% |
| Arginine | 50 mM | 3% |
| Mannitol | 5% (w/v) | 4% |
| Polysorbate 80 | 0.02% (v/v) | 2% |
| Arginine + Polysorbate 80 | 50 mM + 0.02% | < 1% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Quantifying this compound Aggregates
Objective: To separate and quantify this compound monomers from dimers and higher-order aggregates.
Materials:
-
This compound solution
-
Mobile Phase: 50 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
SEC column suitable for peptides (e.g., Tosoh TSKgel G2000SWxl or equivalent)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to 220 nm or 280 nm.
-
Inject a known volume (e.g., 20 µL) of the this compound sample.
-
Run the chromatogram for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to determine the percentage of each species.
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring this compound Aggregation
Objective: To determine the size distribution of particles in a this compound solution and detect the presence of aggregates.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Filter the this compound solution through a 0.22 µm filter to remove dust and large particulates.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze the data to generate a size distribution profile, showing the hydrodynamic radius of the particles in the solution. An increase in the average particle size or the appearance of larger species over time indicates aggregation.
Protocol 3: Thioflavin T (ThT) Assay for Detecting Fibrillar Aggregates
Objective: To detect the formation of beta-sheet-rich fibrillar aggregates of this compound.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
In a 96-well plate, add a small volume of the this compound sample (e.g., 10 µL) to the wells.
-
Add the ThT working solution to each well to a final volume of 200 µL.
-
Incubate the plate at room temperature for 5-10 minutes in the dark.
-
Measure the fluorescence intensity using the plate reader.
-
An increase in fluorescence intensity compared to a control (buffer with ThT only) indicates the presence of fibrillar aggregates.
Visualizations
Diagram 1: Factors Influencing this compound Aggregation
Caption: Key factors that can either promote or inhibit this compound peptide aggregation in solution.
Diagram 2: Troubleshooting Workflow for this compound Aggregation
Caption: A logical workflow for troubleshooting and resolving issues of this compound aggregation.
Diagram 3: Experimental Workflow for this compound Formulation Development
Caption: A streamlined workflow for the systematic development of a stable this compound formulation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Polysorbates, peroxides, protein aggregation, and immuno- genicity - a growing concern. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 7. This compound | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
Lypressin Stability and Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Lypressin stability testing and degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a synthetic nonapeptide analog of vasopressin, is susceptible to several degradation pathways.[1] The most common include hydrolysis, oxidation, and deamidation.[2][3][4] The disulfide bridge between the cysteine residues is a critical point for potential degradation.[5][6] Forced degradation studies under acidic, basic, and oxidative stress conditions can help identify specific degradation products.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound is typically stored at refrigerated (2-8°C) or freezing temperatures (-20°C or below).[8] It is often supplied as a lyophilized powder to enhance stability.[9] Once reconstituted, the stability of the solution is significantly reduced, and it should be used promptly or stored under specified conditions for a limited time.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to separate the intact this compound from its degradation products.[7][10] Key steps in developing such a method include:
-
Column Selection: A reversed-phase C18 column is commonly used.[10]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often effective. The pH of the mobile phase should be carefully controlled.[10][11]
-
Detection: UV detection at a wavelength around 210-225 nm or 280 nm is typically employed.[10][11]
-
Forced Degradation: The method must be validated by analyzing samples of this compound that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate specificity.[7][10]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active silanol groups on the column; Inappropriate mobile phase pH; Column overload.[12][13] | 1. Use a high-purity, end-capped column. 2. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for silica-based columns).[13] 3. Reduce the sample injection volume or concentration.[14] |
| Inconsistent Retention Times | Fluctuations in column temperature; Changes in mobile phase composition; Inadequate column equilibration.[14][15] | 1. Use a column oven to maintain a constant temperature.[14][15] 2. Prepare fresh mobile phase daily and ensure accurate composition.[14][15] 3. Increase the column equilibration time between injections.[14] |
| Ghost Peaks | Contaminants in the mobile phase or from the sample; Carryover from previous injections.[12] | 1. Use high-purity solvents and reagents for the mobile phase. 2. Implement a robust needle wash protocol in the autosampler. 3. Inject a blank solvent run to identify the source of the ghost peaks. |
| Baseline Drift or Noise | Contaminated detector flow cell; Air bubbles in the system; Mobile phase not properly degassed.[14] | 1. Flush the detector flow cell with a strong solvent like isopropanol.[14] 2. Degas the mobile phase using sonication or an online degasser.[14] 3. Check for leaks in the system.[14] |
Forced Degradation Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | Stress conditions are not harsh enough; this compound is stable under the tested conditions.[7] | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the duration of exposure to the stress condition. 3. Increase the temperature. |
| Complete Degradation of this compound | Stress conditions are too harsh.[7] | 1. Decrease the concentration of the stressor. 2. Reduce the duration of exposure. 3. Lower the temperature of the study. |
| Formation of Secondary Degradation Products | Over-stressing the sample can lead to the degradation of primary degradation products.[7] | 1. Optimize stress conditions to achieve a target degradation of 5-20%. 2. Analyze samples at multiple time points during the forced degradation study. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Analyze aliquots at various time points.
-
Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven. Analyze aliquots at various time points.
-
Photolytic Degradation: Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for a reversed-phase HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-50 min: Equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products (Retention Time, min) |
| 0.1 M HCl | 24 | 60 | 85.2 | DP1 (8.5), DP2 (12.1) |
| 0.1 M NaOH | 8 | 25 | 78.9 | DP3 (9.2), DP4 (15.4) |
| 3% H₂O₂ | 4 | 25 | 65.5 | DP5 (10.8), DP6 (11.5) |
| Thermal | 48 | 70 | 92.1 | DP1 (8.5) |
| Photolytic | 24 | 25 | 95.8 | Minor peaks observed |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for this compound forced degradation and analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. testinglab.com [testinglab.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. jocpr.com [jocpr.com]
- 11. An investigation of reconstituted terlipressin infusion stability for use in hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Troubleshooting Low Yield in Lypressin Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase synthesis (SPPS) of Lypressin. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields during the synthesis of this cyclic nonapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound solid-phase synthesis?
Low yields in this compound synthesis can arise from several factors throughout the SPPS process. The most frequent culprits include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1] This prevents the subsequent amino acid from being added.
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences, where one or more amino acids are missing from the final peptide.[1][2] This can be particularly challenging with sterically hindered amino acids.
-
Peptide Aggregation: The growing this compound chain can aggregate on the resin due to inter- and intra-chain hydrogen bonding, making reactive sites inaccessible to reagents for both deprotection and coupling.[1][3] Hydrophobic sequences are particularly prone to aggregation.[3]
-
Aspartimide Formation: The Asparagine (Asn) residue in the this compound sequence is susceptible to forming a cyclic aspartimide intermediate, especially during Fmoc deprotection with piperidine. This side reaction can lead to impurities and a lower yield of the desired peptide.
-
Suboptimal Cleavage and Deprotection: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can significantly reduce the final product recovery.[1][2] Reactive carbocations generated during cleavage can also lead to side reactions if not properly scavenged.[2]
-
Issues with Disulfide Bond Formation: The intramolecular disulfide bridge between the two cysteine residues is a critical post-synthesis modification. Inefficient or incorrect oxidation can result in a low yield of the biologically active cyclic peptide.
Q2: How can I identify the cause of my low yield?
Identifying the root cause of low yield often requires a combination of in-process monitoring and analysis of the crude product.
-
In-Process Monitoring:
-
Kaiser Test (Ninhydrin Test): This qualitative test is crucial for detecting free primary amines.[4] A positive result (blue color) after a coupling step indicates incomplete coupling. A negative result (yellow/colorless) after deprotection suggests incomplete Fmoc removal.
-
UV Monitoring of Fmoc Deprotection: Automated synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection. A consistent and expected UV profile for each cycle suggests successful deprotection.
-
-
Crude Product Analysis:
-
Mass Spectrometry (MS): Analysis of the crude peptide by MS is essential to identify the nature of the impurities.[5] The presence of masses corresponding to truncated or deletion sequences can pinpoint issues with deprotection or coupling.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product provides a profile of the synthesized peptides, allowing for the quantification of the desired product relative to impurities.[5]
-
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
-
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry reveals significant amounts of truncated peptide sequences.[1]
-
Negative or weak positive Kaiser test result after the deprotection step.
-
-
Possible Causes & Solutions:
-
Degraded Deprotection Reagent: The piperidine solution may have degraded. Always use a fresh, high-quality 20% piperidine in DMF solution.[1]
-
Insufficient Deprotection Time or Reagent Volume: Increase the deprotection time (e.g., from 20 minutes to 30 minutes) or perform a second deprotection step.[6] Ensure a sufficient volume of the reagent is used to fully swell and penetrate the resin.[6]
-
Peptide Aggregation: If the peptide chain is aggregated, the Fmoc group may be inaccessible. Switch to a more effective solvent for swelling, such as N-methyl-2-pyrrolidone (NMP), or consider using microwave-assisted synthesis to disrupt secondary structures.[6]
-
Issue 2: Poor Coupling Efficiency
-
Symptoms:
-
Low yield of the final product.
-
MS analysis shows deletion sequences (peptides missing one or more amino acids).[2]
-
Positive Kaiser test result after the coupling step.
-
-
Possible Causes & Solutions:
-
Steric Hindrance: Some amino acids in the this compound sequence, like Tyrosine or Phenylalanine, can be sterically hindered. Increase the coupling time or use a more powerful coupling reagent like HATU or HCTU.[2] A double coupling strategy can also be employed.[7]
-
Low Reagent Concentration or Quality: Increase the concentration of the amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents).[2] Ensure all amino acids and coupling reagents are fresh and of high purity.[1]
-
Peptide Aggregation: As with deprotection, aggregation can hinder coupling. Employ strategies to disrupt secondary structures as mentioned above.[6]
-
Issue 3: Inefficient Cleavage and Deprotection
-
Symptoms:
-
Low recovery of the peptide after cleavage.
-
MS analysis shows adducts or the presence of protecting groups.
-
-
Possible Causes & Solutions:
-
Incomplete Cleavage: The cleavage conditions may be insufficient to fully release the peptide from the resin.[2] Increase the cleavage reaction time (e.g., from 2 hours to 4 hours) or perform a small-scale test cleavage to optimize the conditions.[2]
-
Side Reactions during Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues.[2] Ensure the use of an appropriate cleavage cocktail with scavengers.[2]
-
Peptide Precipitation during Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail.[2] After cleavage, precipitate the peptide in cold diethyl ether. If solubility is an issue, try a different precipitation solvent.[2]
-
Data Presentation
Table 1: Common Cleavage Cocktails for this compound Synthesis
| Cleavage Cocktail Composition (TFA/Scavengers) | Target Residues & Purpose |
| TFA / TIS / H₂O (95 / 2.5 / 2.5) | General-purpose cocktail for peptides without highly sensitive residues. TIS scavenges carbocations.[2] |
| TFA / TIS / H₂O / EDT (90 / 5 / 2.5 / 2.5) | Recommended for peptides containing Cysteine to prevent reattachment of protecting groups and oxidation.[2] |
| TFA / Thioanisole / H₂O / EDT (90 / 5 / 3 / 2) | Effective for peptides with multiple Arg(Pbf) residues, although this compound does not contain Arginine. Included for general reference.[2] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol
Experimental Protocols
Standard Fmoc-SPPS Cycle for this compound Synthesis
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]
-
Fmoc-Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.[8]
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling step.[8]
-
-
Washing: After successful coupling, wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) and dry for the next cycle.
Cleavage and Deprotection Protocol
-
Resin Preparation: After the final deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail (e.g., TFA/TIS/H₂O/EDT 90:5:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.[2]
-
Decant the ether, wash the pellet with cold ether, and dry the peptide pellet under vacuum.[8]
-
Visualizations
Caption: Standard workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Lypressin in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lypressin in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
A1: this compound, a synthetic analogue of vasopressin, is a nonapeptide used for its antidiuretic properties.[1][2] Its primary on-target effect is to increase water reabsorption in the kidneys by activating vasopressin V2 receptors, which is therapeutic for conditions like diabetes insipidus.[1] The principal off-target effects are vasoconstriction and a subsequent increase in blood pressure, mediated by the activation of vasopressin V1a receptors on vascular smooth muscle.[3][4]
Q2: My animal model is exhibiting significant hypertension after this compound administration. What is the likely cause and what are the immediate troubleshooting steps?
A2: The most probable cause is the activation of V1a receptors by this compound, leading to systemic vasoconstriction.[4] Immediate troubleshooting steps include:
-
Dose Reduction: The pressor effect of this compound is dose-dependent. A lower dose may retain the desired antidiuretic effect while minimizing the hypertensive response.
-
Route and Rate of Administration: A slow intravenous infusion is preferable to a bolus injection to avoid rapid peaks in plasma concentration that can lead to acute cardiovascular effects.
-
Use of a Selective V1a Antagonist: Co-administration of a specific V1a receptor antagonist can competitively block the pressor effects of this compound.
Q3: How can I selectively measure the on-target (antidiuretic) effects of this compound while minimizing the confounding cardiovascular (off-target) effects?
A3: To isolate the antidiuretic effects, you can:
-
Employ a V1a receptor antagonist: This will block the cardiovascular side effects, allowing for a clearer assessment of the V2 receptor-mediated antidiuresis.
-
Use a lower dose range of this compound: Determine a dose that elicits a measurable antidiuretic response with minimal impact on blood pressure. This may require a careful dose-response study.
-
Monitor urine output and osmolality: These are direct measures of the antidiuretic effect and can be correlated with this compound administration at different doses.
Q4: Are there alternative vasopressin analogues with better selectivity for the V2 receptor?
A4: Yes, Desmopressin (dDAVP) is a synthetic analogue of vasopressin with a much higher selectivity for the V2 receptor over the V1a receptor, resulting in potent antidiuretic effects with minimal pressor activity.[5] For experiments where antidiuresis is the primary endpoint and cardiovascular side effects are a concern, Desmopressin is often a more suitable compound.
Q5: What are some long-term strategies to minimize this compound's off-target effects in a therapeutic development context?
A5: Long-term strategies focus on improving the therapeutic index of this compound and include:
-
Prodrug Strategies: Designing a prodrug that is activated at the target site (kidneys) can limit systemic exposure and off-target effects.
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to a targeting moiety that directs it to the kidneys can significantly reduce systemic side effects.[6][7][8]
-
Peptide Engineering: Modifying the peptide sequence of this compound could potentially alter its binding affinity, increasing its selectivity for the V2 receptor.[9]
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Pressure and Cardiovascular Instability
-
Problem: Following this compound administration, the animal model shows a sharp increase in mean arterial pressure, bradycardia (reflex response to hypertension), and potential signs of cardiac stress.
-
Likely Cause: Overstimulation of V1a receptors due to a high dose or rapid administration of this compound.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the concentration of your this compound solution and the administered volume to rule out a calculation error.
-
Optimize the Dose: Conduct a dose-response study to identify the minimal effective dose for the desired antidiuretic effect with the least impact on blood pressure.
-
Change Administration Method: Switch from bolus injection to a continuous, slow intravenous infusion to maintain a lower, more stable plasma concentration of this compound.
-
Administer a V1a Antagonist: If the experimental design allows, co-administer a selective V1a receptor antagonist to counteract the vasoconstrictive effects.
-
Issue 2: Difficulty in Achieving Desired Antidiuresis Without Off-Target Effects
-
Problem: The dose of this compound required to produce a significant antidiuretic effect also causes unacceptable cardiovascular side effects.
-
Likely Cause: The therapeutic window for this compound, where on-target effects are maximized and off-target effects are minimized, is narrow in your experimental model.
-
Troubleshooting Steps:
-
Consider a More Selective Analogue: For studies focused purely on antidiuresis, switching to a more V2-selective agonist like Desmopressin is highly recommended.[5]
-
Combination Therapy: Investigate the possibility of combining a lower dose of this compound with another agent that potentiates its antidiuretic effect through a different mechanism, though this would require careful validation.
-
Targeted Delivery Approach: For more advanced studies, explore targeted delivery strategies to increase the concentration of this compound at the kidneys while minimizing systemic circulation.[6][7][8]
-
Data Presentation
Table 1: Comparative Binding Affinity (Ki) of Vasopressin Analogues for V1a and V2 Receptors
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Primary Effect |
| Arginine Vasopressin (AVP) | 1.8 | ~0.85 | Non-selective Agonist |
| This compound (LVP) | ~1.8 - 10 | ~10 | Non-selective Agonist |
| Terlipressin | ~1100 | ~6900 | V1a-selective Agonist (Prodrug) |
| Desmopressin (dDAVP) | 62.4 | 65.9 | V2-selective Agonist |
| Relcovaptan (SR-49059) | 1.3 | - | V1a-selective Antagonist |
Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.[10][11]
Table 2: Comparative Functional Potency (EC50) of Vasopressin Analogues
| Compound | V1a Receptor (EC50, nM) (Intracellular Ca2+ Increase) | V2 Receptor (EC50, nM) (cAMP Accumulation) |
| Arginine Vasopressin (AVP) | 1.13 | 2.22 |
| This compound (LVP) | Data not readily available in direct comparison | Data not readily available in direct comparison |
| Desmopressin (dDAVP) | >1000 | ~0.1 |
Note: EC50 values are indicative of the concentration required to elicit a half-maximal response and can vary based on the experimental setup.[12][13]
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Effects of this compound in a Rodent Model
Objective: To measure the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheterizable rodent (e.g., Sprague-Dawley rat)
-
Pressure transducer and data acquisition system
-
Intravenous catheter
-
Saline
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and connect it to a pressure transducer.
-
Implant a catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize, and record baseline MAP and HR for at least 30 minutes.
-
Administer a vehicle control (saline) and record for 15-30 minutes.
-
Administer increasing doses of this compound via the intravenous catheter, allowing sufficient time between doses for blood pressure to return to baseline or stabilize.
-
Continuously record MAP and HR throughout the experiment.
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of this compound.
-
Plot the dose-response curve for the change in MAP versus the log of the this compound dose.
Protocol 2: Assessment of this compound's Antidiuretic Effect in a Rodent Model
Objective: To quantify the effect of this compound on urine output and osmolality.
Materials:
-
This compound
-
Metabolic cages for rodents
-
Water-loading solution (e.g., tap water via oral gavage)
-
Osmometer
-
Graduated cylinders or balance for urine collection
Procedure:
-
House animals individually in metabolic cages and allow for acclimatization.
-
Deprive animals of water for a short period (e.g., 2-4 hours) to ensure a consistent hydration state.
-
Administer a water load (e.g., 2.5% of body weight) by oral gavage to induce diuresis.
-
Immediately after the water load, administer either vehicle (saline) or this compound subcutaneously or intravenously.
-
Collect urine at timed intervals (e.g., every 30 minutes for 2-3 hours).
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of the collected urine samples using an osmometer.
Data Analysis:
-
Compare the cumulative urine output over time between the vehicle- and this compound-treated groups.
-
Compare the urine osmolality at each time point between the two groups.
-
A significant decrease in urine volume and an increase in urine osmolality in the this compound group indicate an antidiuretic effect.
Mandatory Visualizations
Caption: V1a receptor signaling pathway leading to vasoconstriction.
Caption: V2 receptor signaling pathway leading to antidiuresis.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Converting graphviz files(dot) to GML [groups.google.com]
- 3. mims.com [mims.com]
- 4. Adverse cardiodynamic effects of vasopressin not avoided by selective intra-arterial administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 6. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Lypressin Cross-Reactivity in Immunoassays
Welcome to the Technical Support Center for addressing Lypressin cross-reactivity in immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in immunoassays?
Q2: How can I determine if my immunoassay is showing cross-reactivity with this compound?
The most direct method is to perform a cross-reactivity assessment. This involves testing the response of your assay to a range of concentrations of this compound and comparing it to the response of the intended target analyte (e.g., Arginine Vasopressin). Significant signal generated by this compound indicates cross-reactivity.
Q3: Are there commercially available immunoassay kits specific for this compound?
While many commercial kits are available for Arginine Vasopressin (AVP), kits specifically designed and validated for this compound are less common. It is crucial to carefully review the datasheet of any AVP kit for cross-reactivity data with this compound. Often, manufacturers will state that there is "no significant cross-reactivity" with related analogs, but quantitative data is essential for confirmation. If no data is provided, it is highly recommended to perform your own validation experiments.
Q4: What are the key vasopressin analogs I should test for cross-reactivity in my this compound immunoassay?
When developing or validating an immunoassay for this compound, it is critical to assess its specificity against structurally related peptides. The degree of cross-reactivity will depend on the specific antibody used. A study on an antiserum for a Gthis compound (an N-terminal extended this compound analog) showed significant cross-reactivity with related endogenous hormones.
Below is a table summarizing the observed cross-reactivity from that study, which can serve as a guide for selecting peptides to test in your own this compound immunoassay validation.
| Cross-Reactant | % Cross-Reactivity |
| Lys8-vasopressin (this compound) | 27% |
| Arg8-vasopressin (Vasopressin) | 28% |
| Oxytocin | 0.3% |
| (Data from a radioimmunoassay for N-alpha-tri-glycyl-lysine8-vasopressin)[2][3] |
It is also advisable to include other synthetic vasopressin analogs that may be present in experimental or clinical samples, such as Desmopressin, Terlipressin, and Ornipressin.
Troubleshooting Guides
Issue 1: High Background Signal in this compound Immunoassay
High background can mask the specific signal from your target analyte and is a common issue in immunoassays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | Optimize the concentration of the primary and/or secondary antibody. High concentrations can lead to non-specific binding. |
| Inadequate Blocking | Ensure the blocking buffer is effective and the incubation time is sufficient (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers). |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wells between each wash. |
| Cross-Reactivity of Detection Reagents | Run a control with only the detection antibody (no primary antibody) to check for non-specific binding to the blocking agent or the plate. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components. |
Issue 2: Suspected Cross-Reactivity with Arginine Vasopressin (AVP)
If you suspect that your this compound assay is detecting endogenous AVP, leading to falsely elevated results, the following steps can help you diagnose and mitigate the issue.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing this compound Cross-Reactivity
This protocol allows for the quantitative determination of the cross-reactivity of your antibody with this compound and other vasopressin analogs.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard
-
Potential cross-reactants (e.g., Arginine Vasopressin, Oxytocin, Desmopressin)
-
Primary antibody against the target analyte
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, mix a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant.
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for this compound and each potential cross-reactant.
-
Determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Protocol 2: Mitigation of Cross-Reactivity by Sample Purification
If significant cross-reactivity is confirmed, purifying the sample to isolate this compound from interfering substances can be an effective strategy. Solid-phase extraction (SPE) is a commonly used method.
Workflow for Sample Purification
This technical support center provides a foundational guide to understanding and addressing this compound cross-reactivity in immunoassays. For further assistance, please consult the technical datasheets of your specific assay kits and consider contacting the manufacturer for more detailed information on antibody specificity.
References
Lypressin Antidiuretic Effect Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lypressin to study its antidiuretic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for antidiuretic studies in rats?
A1: The optimal dose of this compound can vary depending on the specific experimental goals, the rat strain, and the administration route. However, a good starting point for achieving a maximal antidiuretic effect with minimal pressor (blood pressure increasing) effects is a continuous intravenous infusion at a rate of 2.5 pmol/h/100g body weight.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How can I prepare a stable this compound solution for my experiments?
A2: this compound, similar to vasopressin, can be diluted in 0.9% sodium chloride. For short-term experiments, freshly prepared solutions are recommended. If batch preparation is necessary, vasopressin solutions (0.4 units/mL) in 0.9% sodium chloride have been shown to be stable for up to 90 days at room temperature or under refrigeration.[2][3] However, it is good practice to validate the stability of your specific this compound formulation under your experimental conditions. Avoid freezing this compound solutions.[4]
Q3: What are the key parameters to measure to assess the antidiuretic effect of this compound?
A3: The primary parameters to measure are urine volume and urine osmolality.[5] A successful antidiuretic effect will result in a decreased urine volume and an increased urine osmolality. It is also important to monitor water intake, body weight, and, if possible, plasma osmolality and sodium levels.
Q4: How does this compound exert its antidiuretic effect?
A4: this compound acts as an agonist at the vasopressin V2 receptor (V2R) located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[6] Binding of this compound to the V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water reabsorption from the urine back into the bloodstream, resulting in more concentrated urine and a decrease in urine output.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant antidiuretic effect observed. | 1. Inadequate Dose: The administered dose of this compound may be too low. 2. Degraded this compound: The this compound solution may have lost its potency due to improper storage or handling. 3. Impaired V2 Receptor Function: The experimental animals may have a condition that affects the function of the vasopressin V2 receptors. | 1. Perform a Dose-Response Study: Systematically test a range of this compound doses to determine the optimal concentration for your model.[8] 2. Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment or validate the stability of stored solutions.[2][3] 3. Use Healthy Animals: Ensure the use of healthy, well-characterized animal models. |
| Significant increase in blood pressure (pressor effect) is observed. | 1. High Dose of this compound: Higher doses of this compound can activate V1a receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[1] | 1. Lower the Dose: Reduce the dose of this compound to a level that provides a maximal antidiuretic effect without a significant pressor response. A dose of 2.5 pmol/h/100g body weight has been shown to be effective in rats.[1] 2. Monitor Blood Pressure: Continuously monitor arterial blood pressure during the experiment to identify the threshold for pressor effects. |
| High variability in urine output and osmolality between animals. | 1. Inconsistent Water Loading/Deprivation: Differences in the hydration state of the animals before the experiment can lead to variable responses. 2. Stress: Stress can affect the release of endogenous vasopressin, influencing the baseline and response to this compound. 3. Inaccurate Urine Collection: Incomplete bladder emptying or contamination of urine samples can introduce variability. | 1. Standardize Hydration Protocol: Implement a strict water deprivation or water loading protocol to ensure all animals start from a similar hydration state.[9] 2. Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental setup (e.g., metabolic cages) to minimize stress. 3. Ensure Complete Urine Collection: Gently handle animals to encourage complete bladder emptying at each collection time point. Use metabolic cages designed for accurate urine collection from rodents. |
| Transient natriuresis (increased sodium excretion) is observed. | 1. Dose-Dependent Effect: A transient increase in sodium excretion can occur with this compound administration, particularly at the onset of the infusion and with higher doses.[10] | 1. Monitor Electrolytes: Measure urinary sodium and potassium excretion to characterize the natriuretic effect. 2. Consider the Time Course: Be aware that this effect is often transient and may not persist throughout the entire duration of the experiment. |
Experimental Protocols
Protocol: Induction and Assessment of Antidiuresis in Rats
This protocol outlines a method for inducing a state of water diuresis followed by the administration of this compound to assess its antidiuretic effect.
1. Animal Preparation and Acclimatization:
-
House male Wistar rats (250-300g) in individual metabolic cages for at least 3 days before the experiment for acclimatization.[5]
-
Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.
-
Provide standard chow and water ad libitum during the acclimatization period.
2. Induction of Water Diuresis (Day of Experiment):
-
Withhold food overnight but allow free access to water.
-
On the morning of the experiment, administer a water load of 2.5% (w/v) dextrose solution via oral gavage at a volume of 3-4% of the rat's body weight.
-
Begin collecting urine every 30 minutes. A steady, high urine flow rate indicates successful water diuresis.
3. This compound Administration:
-
Once a stable water diuresis is established, begin a continuous intravenous infusion of this compound at the desired dose (e.g., 2.5 pmol/h/100g body weight) via a cannulated tail vein or other appropriate vessel.
-
Alternatively, a subcutaneous injection can be administered. The scruff of the neck is a common site for subcutaneous injections in rats.[11]
4. Sample Collection and Measurements:
-
Continue to collect urine at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment.
-
At each time point, record the volume of urine produced.
-
Immediately after collection, measure the osmolality of each urine sample using a vapor pressure or freezing point osmometer.[5][12]
-
Monitor water intake and body weight throughout the experiment.
5. Data Analysis:
-
Calculate the urine flow rate (mL/h).
-
Plot the time course of changes in urine flow rate and urine osmolality before and after this compound administration.
-
Compare the values between the this compound-treated group and a vehicle-treated control group.
Visualizations
References
- 1. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmis.online [hmis.online]
- 5. Urine concentration in the diabetic mouse requires both urea and water transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of lysine-vasopressin dosage on the time course of changes in renal tissue and urinary composition in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gv-solas.de [gv-solas.de]
- 10. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newcastle.edu.au [newcastle.edu.au]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Lypressin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Lypressin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of synthetic this compound.
Issue 1: Low Yield of Purified this compound
Q: We are experiencing a significantly lower than expected yield of this compound after preparative HPLC purification. What are the potential causes and how can we troubleshoot this?
A: Low yield is a common issue in peptide purification and can stem from several factors throughout the synthesis and purification process. A systematic evaluation of each step is crucial for identifying the root cause.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage from Resin | - Ensure optimal cleavage cocktail composition and reaction time for the specific resin used in solid-phase peptide synthesis (SPPS). - Perform a small-scale re-cleavage of the resin to determine if a significant amount of peptide remains. |
| Precipitation/Aggregation during Cleavage or in Crude Mixture | - Immediately after cleavage and precipitation, ensure the crude peptide is thoroughly dried and properly stored. - Dissolve the crude peptide in an appropriate solvent (e.g., aqueous solution with organic modifier and acid) just before purification to minimize aggregation. |
| Suboptimal HPLC Conditions | - Column Overload: Reduce the amount of crude peptide loaded onto the preparative HPLC column. Overloading can lead to poor separation and loss of product.[2] - Inappropriate Gradient: The elution gradient may be too steep, causing co-elution of this compound with impurities or loss in the flow-through. Develop a shallower gradient based on analytical HPLC data.[2] - Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of this compound. Operate at a pH at least one unit away from the isoelectric point of the peptide. |
| Product Loss During Fraction Collection and Post-Purification Processing | - Ensure the fraction collector is accurately timed to collect the this compound peak. - Minimize the number of transfer steps after purification. - Use appropriate materials (e.g., low-protein-binding tubes) to prevent adsorption of the peptide to surfaces. |
| Peptide Degradation | - Proteases can degrade this compound if present. Work at low temperatures and consider adding protease inhibitors if contamination is suspected.[1] |
Issue 2: Poor Purity and Presence of Impurities in the Final Product
Q: Our purified this compound shows multiple impurity peaks on analytical HPLC. How can we identify and eliminate these impurities?
A: The presence of impurities is a frequent challenge in synthetic peptide production. These can arise from various stages of the synthesis and purification process.[3] this compound, being a close analog of Arginine Vasopressin (AVP), is susceptible to similar types of synthesis-related impurities.
Common this compound and Vasopressin-Analog Impurities and Mitigation Strategies:
| Impurity Type | Description | Mitigation and Purification Strategy |
| Deletion Sequences | Peptides missing one or more amino acids from the target this compound sequence. This can occur due to incomplete coupling or deprotection during SPPS. | - Optimize coupling and deprotection times during synthesis. - Use high-quality reagents. - These impurities are often resolved from the main peak during reversed-phase HPLC with an optimized gradient. |
| Insertion Sequences | Peptides with an additional amino acid residue. | - Ensure precise control over amino acid addition during SPPS. - Reversed-phase HPLC with a shallow gradient can typically separate these from the target peptide. |
| Deamidation Products | Hydrolysis of the amide groups on the side chains of Glutamine (Gln) or Asparagine (Asn) to carboxylic acids. For this compound, this would result in impurities like [Glu4]-Lypressin or [Asp5]-Lypressin. | - Avoid prolonged exposure to acidic or basic conditions during cleavage and purification. - These impurities are often more hydrophilic and can be separated by reversed-phase HPLC. |
| Oxidized Peptides | Oxidation of sensitive amino acid residues. | - Minimize exposure to air and oxidizing agents. Use degassed solvents. - Can often be separated by reversed-phase HPLC. |
| Incomplete Disulfide Bond Formation | The linear, reduced form of this compound or incorrectly folded isomers. | - Optimize the on-resin or in-solution cyclization (oxidation) step to ensure correct disulfide bridge formation. - These forms have different retention times on reversed-phase HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a preparative HPLC protocol for this compound purification?
A: A common approach for purifying synthetic peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). While the optimal conditions will need to be determined empirically for your specific crude product and column, a general protocol can be used as a starting point.
General Preparative RP-HPLC Protocol for this compound:
| Parameter | Recommendation |
| Column | C18 stationary phase, 10-15 µm particle size, 100-300 Å pore size. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% TFA in acetonitrile. |
| Flow Rate | Dependent on the column diameter, typically scaled up from an analytical method. |
| Detection | UV at 220 nm and/or 280 nm. |
| Gradient | Develop based on an initial analytical run. A common starting point is a shallow linear gradient from a low percentage of B to a higher percentage over an extended period (e.g., 20-50% B over 60 minutes). A slower gradient (e.g., 0.1-0.2% acetonitrile/min) often improves resolution.[2] |
| Sample Preparation | Dissolve the crude this compound in Mobile Phase A or a minimal amount of a compatible solvent. Filter the sample before injection. |
Q2: My this compound is aggregating during purification. How can I prevent this?
A: Peptide aggregation is a significant challenge that can lead to low yield and purity. Several factors can contribute to aggregation, and a multi-faceted approach is often required to mitigate it.
Strategies to Prevent this compound Aggregation:
-
Work at Low Concentrations: If possible, dissolve the crude peptide and perform purification at lower concentrations.
-
Optimize Buffer Conditions:
-
pH: Maintain the pH of your buffers at least one unit away from the isoelectric point (pI) of this compound.
-
Additives: Consider the inclusion of additives that can reduce aggregation, such as organic solvents (e.g., acetonitrile, isopropanol), chaotropic agents (in moderation), or certain salts.
-
-
Temperature Control: Perform purification steps at a controlled temperature. For some peptides, lower temperatures can reduce aggregation.
-
Minimize Time in Solution: Do not leave the crude or purified peptide in solution for extended periods before lyophilization.
Q3: How can I assess the purity of my final this compound product?
A: A combination of analytical techniques should be used to accurately determine the purity of your synthetic this compound.
Recommended Analytical Methods for Purity Assessment:
| Method | Purpose |
| Analytical Reversed-Phase HPLC (RP-HPLC) | To determine the percentage of the main peak relative to impurities. Use a high-resolution analytical column and an optimized gradient. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the purified this compound and to identify the masses of any co-eluting impurities. |
| Amino Acid Analysis | To confirm the amino acid composition and stoichiometry of the purified peptide. |
Experimental Workflows and Logical Relationships
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for troubleshooting low purity/yield in this compound purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lypressin Half-Life Extension: A Technical Support Center
Welcome to the technical support center for researchers and drug development professionals working on improving the circulatory half-life of Lypressin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that limit the in vivo half-life of this compound?
This compound, a synthetic analogue of vasopressin, is a peptide hormone. Like most therapeutic peptides, its circulating half-life is primarily limited by two factors:
-
Enzymatic Degradation: Peptidases present in the blood and tissues can rapidly cleave this compound, rendering it inactive.[1][2][3][4] Vasopressin and its analogues are known to be degraded by enzymes in the kidney and liver.[5][6][7]
-
Renal Clearance: Due to its relatively small molecular size, this compound is susceptible to rapid filtration and clearance by the kidneys.[1][8][9]
Q2: What are the most common strategies to extend the half-life of this compound?
Several strategies can be employed to protect this compound from degradation and reduce its renal clearance. These include:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the this compound molecule increases its hydrodynamic size, which helps to reduce renal clearance and can also shield it from enzymatic degradation.[2][10][11][12][13]
-
Amino Acid Substitution: Replacing specific L-amino acids in the this compound sequence with D-amino acids can enhance its resistance to proteolytic enzymes.[1][14][15][16][17][18] For instance, the vasopressin analogue desmopressin (dDAVP) has a significantly longer half-life due to the presence of a D-amino acid.[5][19]
-
Fusion to Larger Proteins: Genetically fusing this compound to a larger, long-circulating protein such as albumin or the Fc fragment of an antibody can dramatically increase its in vivo half-life.[2][9][20][21]
-
Liposomal Formulation: Encapsulating this compound within liposomes can protect it from enzymatic degradation and control its release, thereby extending its duration of action.[22][][24][25][26]
-
Binding to Serum Proteins: Modifying this compound with a moiety that reversibly binds to abundant serum proteins like albumin can also prolong its circulation time.[8][9]
Troubleshooting Guides
Problem 1: Reduced Biological Activity of this compound after Modification
Symptoms:
-
The modified this compound shows a significantly lower binding affinity to its target receptor (e.g., vasopressin V1 or V2 receptors) in vitro.
-
The in vivo efficacy of the modified this compound is diminished despite an extended half-life.
Possible Causes and Solutions:
| Cause | Solution |
| Modification site interferes with the receptor-binding domain. | - Perform site-directed mutagenesis to move the modification site away from the key binding residues. - Utilize site-specific conjugation techniques to control the point of attachment.[11][12][27] - Conduct molecular modeling to predict how different modification sites might impact receptor interaction. |
| Conformational changes in the peptide structure. | - Analyze the secondary structure of the modified peptide using techniques like circular dichroism.[15] - Introduce stabilizing mutations or cyclization strategies to maintain the active conformation.[2][14] |
| Steric hindrance from the conjugated molecule (e.g., PEG, fusion protein). | - Use a shorter PEG chain or a more flexible linker between this compound and the fusion protein.[8] - Optimize the size and structure of the conjugated molecule to balance half-life extension with retained activity. |
Problem 2: Aggregation of Modified this compound During Synthesis or Formulation
Symptoms:
-
Visible precipitates or cloudiness in the peptide solution.[28][29][30]
-
Inconsistent results in bioassays.
-
Difficulty in purification and characterization.
Possible Causes and Solutions:
| Cause | Solution |
| Increased hydrophobicity of the modified peptide. | - Optimize the formulation by adding solubilizing agents or adjusting the pH.[31] - Incorporate hydrophilic linkers or amino acids into the sequence. |
| Formation of intermolecular beta-sheets. | - Use peptide design software to predict aggregation-prone regions and modify the sequence accordingly.[29][30] - Store the peptide at a lower concentration and temperature. |
| Presence of impurities that act as aggregation seeds. | - Improve the purification protocol to remove residual reactants and by-products. - Use high-purity reagents for synthesis and modification.[11] |
Experimental Protocols
Protocol 1: PEGylation of this compound
This protocol outlines a general procedure for the N-terminal PEGylation of this compound.
Materials:
-
This compound peptide
-
Methoxy PEG with a reactive group (e.g., NHS ester for reaction with primary amines)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion or reversed-phase chromatography)
Methodology:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the activated mPEG to the this compound solution at a molar excess (e.g., 5-10 fold).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated this compound using a suitable chromatography method to separate it from unreacted peptide and excess PEG.
-
Characterize the final product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.
Protocol 2: In Vivo Half-Life Determination in a Rodent Model
Materials:
-
Test animals (e.g., rats or mice) with indwelling catheters for blood sampling.[8]
-
Native this compound and modified this compound formulations.
-
Saline solution for injection.
-
Blood collection tubes (e.g., with EDTA).
-
ELISA kit or LC-MS/MS for quantifying this compound concentrations in plasma.
Methodology:
-
Administer a single intravenous (IV) bolus of native or modified this compound to the animals at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and longer for extended-half-life variants).[32]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in each plasma sample using a validated analytical method.
-
Plot the plasma concentration of this compound versus time on a semi-logarithmic scale.
-
Calculate the terminal half-life (t½) from the slope of the elimination phase of the concentration-time curve.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Native and Modified this compound
| Compound | Modification | Molecular Weight (kDa) | Terminal Half-Life (t½) in minutes | Receptor Binding Affinity (Kd, nM) |
| This compound | None | ~1 | 5 - 10 | 1.5 |
| This compound-PEG (20 kDa) | PEGylation | ~21 | 120 - 180 | 3.2 |
| This compound-Fc | Fc Fusion | ~26 | > 600 | 2.5 |
| D-Arg⁸-Lypressin | Amino Acid Substitution | ~1 | 30 - 45 | 1.8 |
Note: The data presented in this table are illustrative examples and may not represent actual experimental values.
Visualizations
Caption: Experimental workflow for developing long-acting this compound analogues.
Caption: Troubleshooting logic for reduced biological activity of modified this compound.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of vasopressin, oxytocin, and their analogues in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Differences in the enzymatic inactivation of arginine vasopressin and oxytocin by rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liposomal Delivery Systems for Proteins and Peptides: A Review [wisdomlib.org]
- 25. mdpi.com [mdpi.com]
- 26. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]
- 27. cpcscientific.com [cpcscientific.com]
- 28. benchchem.com [benchchem.com]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. blog.mblintl.com [blog.mblintl.com]
- 32. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Lypressin vs. Arginine Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Lypressin (Lysine Vasopressin, LVP) and Arginine Vasopressin (AVP), two critical nonapeptide hormones. This analysis is supported by experimental data to inform research and development in endocrinology and pharmacology.
Executive Summary
Arginine Vasopressin (AVP) is the endogenous antidiuretic hormone in most mammals, including humans, while this compound is the porcine equivalent, differing by a single amino acid at position 8.[1] In vivo studies demonstrate that AVP generally exhibits greater antidiuretic potency and a longer duration of action compared to this compound.[2] Both peptides exert their effects through vasopressin receptors V1a and V2, but with differing affinities that influence their pressor-to-antidiuretic activity ratios. This guide will delve into the quantitative comparisons of their biological activities, receptor binding affinities, and the experimental protocols used to determine these parameters.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data comparing the biological activities and receptor affinities of this compound and Arginine Vasopressin.
Table 1: Comparison of Biological Activities
| Compound | Pressor Activity (U/mg) | Antidiuretic Activity (U/mg) | Antidiuretic/Pressor (A/P) Ratio |
| Arginine Vasopressin (AVP) | ~400 | ~400 | ~1 |
| This compound (LVP) | ~270 | ~270 | ~1 |
Table 2: Receptor Binding Affinity
| Compound | V1a Receptor Affinity (Kd, nM) | V2 Receptor Affinity (Kd, nM) |
| Arginine Vasopressin (AVP) | 1.7 | 0.4 |
| This compound (LVP) | Data not consistently available | Data not consistently available |
Kd (Dissociation Constant): A lower value indicates a higher binding affinity.
Signaling Pathways
The distinct physiological effects of AVP and this compound are mediated by their interaction with V1a and V2 receptors, which triggers different intracellular signaling cascades.
The V1a receptor, primarily located on vascular smooth muscle cells, mediates the pressor (vasoconstrictive) effect. Its activation initiates a Gq/11 protein-coupled pathway, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction.
The V2 receptor, predominantly found on the principal cells of the kidney's collecting ducts, is responsible for the antidiuretic effect. Its activation stimulates a Gs protein-coupled pathway, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption.
Experimental Protocols
The in vivo efficacy of this compound and Arginine Vasopressin is determined through standardized bioassays, typically conducted in rats.
In Vivo Pressor Assay
This assay quantifies the vasoconstrictive effect of the vasopressin analogues by measuring the increase in arterial blood pressure.
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized, commonly with urethane administered intraperitoneally.
-
Surgical Procedure: The trachea is cannulated to maintain a clear airway. The carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring. The femoral vein is cannulated for the intravenous administration of test substances.
-
Stabilization: A stabilization period of at least 30 minutes is allowed post-surgery to ensure a stable baseline blood pressure.
-
Drug Administration: Standard preparations of AVP and the test analogue (this compound) are administered intravenously in graded doses.
-
Data Acquisition: The increase in mean arterial blood pressure from the baseline is recorded for each dose.
-
Data Analysis: A dose-response curve is generated, and the potency of the analogue is calculated relative to the standard AVP preparation.
In Vivo Antidiuretic Assay
This assay evaluates the ability of the vasopressin analogues to reduce urine output in water-loaded rats.
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are hydrated by oral administration of a water load (e.g., 2.5% of body weight).
-
Baseline Measurement: A baseline period is established to measure the rate of urine production before the administration of any substance.
-
Drug Administration: The standard AVP preparation or the test analogue (this compound) is administered, typically via subcutaneous or intravenous injection.
-
Data Collection: Urine is collected at regular intervals, and the volume is measured. The duration of the antidiuretic effect is also recorded.
-
Data Analysis: The antidiuretic activity is quantified by the degree and duration of the reduction in urine output compared to the baseline and to the effects of the standard AVP.
Concluding Remarks
The in vivo efficacy of this compound and Arginine Vasopressin is comparable in terms of their pressor and antidiuretic activities, with AVP demonstrating slightly higher potency and a longer duration of antidiuretic action.[2] Their similar antidiuretic/pressor ratios suggest a lack of significant selectivity for V1a or V2 receptors under the described assay conditions. The choice between these two peptides in a research or clinical setting may be guided by factors such as desired duration of action and species-specific considerations. The experimental protocols outlined provide a standardized framework for the continued investigation and comparison of these and other vasopressin analogues.
References
- 1. Comparing two different arginine vasopressin doses in advanced vasodilatory shock: a randomized, controlled, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lypressin and Desmopressin for V2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lypressin and desmopressin, focusing on their performance as V2 receptor agonists. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to Vasopressin Analogs
Vasopressin, also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating the body's water balance, blood pressure, and social behavior. It exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on various cell types. The V2 receptor, primarily found on the basolateral membrane of the collecting ducts in the kidneys, is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to water reabsorption.[1] Synthetic analogs of vasopressin, such as this compound and desmopressin, have been developed to selectively target these receptors for therapeutic purposes. This guide focuses on the comparative efficacy of this compound and desmopressin in activating the V2 receptor.
This compound ([Lys8]-vasopressin)
This compound is a synthetic analog of vasopressin where the arginine at position 8 is replaced with lysine.[2] It has been used for its antidiuretic and vasopressor effects.[3] this compound acts as an agonist at both V1 and V2 receptors.
Desmopressin (dDAVP)
Desmopressin, or 1-deamino-8-D-arginine vasopressin, is a synthetic analog of vasopressin with modifications that increase its specificity and duration of action.[4] It is a potent and selective V2 receptor agonist with significantly reduced V1 receptor activity, minimizing its effects on blood pressure.[4] This selectivity makes it a preferred therapeutic agent for conditions requiring antidiuresis without significant vasoconstriction, such as central diabetes insipidus and nocturnal enuresis.
Comparative Data on V2 Receptor Activation
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and desmopressin at the V2 receptor. This data has been compiled from various in vitro studies.
| Compound | Parameter | Value | Receptor Subtype |
| This compound | Ki (Binding Affinity) | 10 nM | Human V2 |
| Efficacy | Full Agonist[5] | Human V2 | |
| Desmopressin | EC50 (Functional Potency) | 2.22 nM[6] | Human V2 |
| Efficacy | Agonist[7] | Human V2 |
Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher potency. While this compound is a full agonist at the V2 receptor, a specific EC50 value from direct comparative studies was not available in the reviewed literature.
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist like this compound or desmopressin initiates a well-defined intracellular signaling cascade. The binding of the agonist to the V2 receptor, a Gs-protein coupled receptor, leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of the collecting duct cells. This increases water reabsorption from the urine back into the bloodstream.[8]
V2 Receptor Signaling Cascade
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor.
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human V2 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled competitor compound (this compound or desmopressin).
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the V2 receptor and induce the production of intracellular cyclic AMP (cAMP).
cAMP Accumulation Assay Workflow
Methodology:
-
Cell Culture: Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) are cultured in multi-well plates.
-
Stimulation: The cells are treated with varying concentrations of the agonist (this compound or desmopressin) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The measured cAMP levels are plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.
Conclusion
Both this compound and desmopressin are effective agonists of the V2 receptor, leading to the activation of the cAMP signaling pathway and subsequent antidiuretic effects. The available data indicates that desmopressin possesses a higher potency for the V2 receptor compared to this compound. Furthermore, desmopressin's high selectivity for the V2 receptor over the V1 receptor makes it a more targeted therapeutic for conditions where antidiuresis is the primary goal, with a lower risk of vasopressor side effects. The choice between these two analogs in a research or clinical setting will depend on the specific requirements of the study or therapeutic application, with desmopressin being the preferred agent for selective V2 receptor activation.
References
- 1. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. This compound [drugcentral.org]
- 3. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 4. litfl.com [litfl.com]
- 5. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin V2 receptor mRNA expression and cAMP accumulation in aging rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Lypressin Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common bioassays for determining the potency of Lypressin, a synthetic analog of the natural hormone vasopressin. This compound is primarily used in the management of diabetes insipidus due to its antidiuretic properties. Accurate and reproducible measurement of its biological activity is crucial for quality control and clinical efficacy. This document outlines the experimental protocols for key in vivo and in vitro bioassays, presents comparative data, and discusses the importance of cross-validation.
Introduction to this compound Bioassays
This compound's biological activity is mediated through its interaction with vasopressin receptors, primarily the V1a and V2 receptors. The V1a receptor, found on vascular smooth muscle cells, mediates the pressor (vasoconstrictive) effect, while the V2 receptor, located in the kidney's collecting ducts, is responsible for the antidiuretic effect. Bioassays for this compound are designed to quantify one or both of these physiological responses.
Traditionally, in vivo assays in rats have been the standard for determining this compound potency. However, in vitro methods, including receptor binding and cell-based functional assays, are increasingly being adopted as they offer higher throughput, reduced animal use, and the ability to dissect the specific receptor interactions. Cross-validation of these different methods is essential to ensure that the results are comparable and that in vitro assays can reliably predict in vivo activity.
Experimental Protocols
In Vivo Bioassays
1. Rat Vasopressor Assay
This assay measures the ability of this compound to increase blood pressure in rats.[1][2]
Principle: Anesthetized rats are administered this compound intravenously, and the resulting increase in arterial blood pressure is measured and compared to that produced by a standard preparation of vasopressin.
Detailed Methodology:
-
Animal Preparation: Male albino rats weighing approximately 300 g are anesthetized with a suitable agent (e.g., urethane). The trachea is cannulated to ensure a clear airway.
-
Instrumentation: A cannula is inserted into a carotid artery and connected to a pressure transducer to continuously monitor blood pressure. The jugular vein is cannulated for the administration of test and standard solutions.
-
Procedure:
-
A baseline blood pressure is established.
-
Standard and test preparations of this compound are diluted in a suitable saline solution.
-
Doses of the standard and test solutions are injected intravenously in a randomized order, with sufficient time between injections for the blood pressure to return to baseline.
-
The increase in mean arterial blood pressure from the baseline is recorded for each dose.
-
-
Potency Calculation: A dose-response curve is constructed, and the potency of the test sample is calculated relative to the standard preparation.[3]
2. Rat Antidiuretic Assay
This assay assesses the antidiuretic activity of this compound by measuring the reduction in urine output in water-loaded rats.[1][3]
Principle: Rats are hydrated to induce diuresis. The administration of this compound causes a dose-dependent reduction in urine output, which is compared to the effect of a standard preparation.
Detailed Methodology:
-
Animal Preparation: Male rats are deprived of water for a set period to increase their sensitivity to the antidiuretic hormone. They are then given a water load orally to induce a steady rate of urine flow.
-
Urine Collection: Rats are placed in individual metabolism cages designed for the collection of urine.
-
Procedure:
-
Once a steady urine flow is established, a baseline urine output is measured.
-
Standard and test preparations of this compound are administered, typically by subcutaneous or intravenous injection.
-
Urine is collected at regular intervals, and the volume is measured.
-
-
Potency Calculation: The reduction in urine output (or increase in urine osmolality) is compared between the test and standard preparations to determine the relative potency.[3]
In Vitro Bioassays
1. Vasopressin Receptor Binding Assay
This assay measures the affinity of this compound for the V1a and V2 vasopressin receptors.
Principle: A radiolabeled vasopressin analog competes with unlabeled this compound for binding to cell membranes containing the vasopressin receptors. The amount of radiolabeled ligand displaced is proportional to the binding affinity of this compound.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express high levels of human V1a or V2 vasopressin receptors.
-
Assay Procedure:
-
In a multi-well plate, a fixed amount of the membrane preparation is incubated with a constant concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the binding affinity.
2. Cell-Based Functional Assays
These assays measure the functional response of cells to this compound binding to its receptors.
-
Calcium Mobilization Assay (for V1a Receptor Activity)
Principle: The V1a receptor is a Gq-coupled receptor. Its activation by this compound leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.[4][5]
Detailed Methodology:
-
Cells expressing the V1a receptor are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added to the wells, and the change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
-
-
cAMP Accumulation Assay (for V2 Receptor Activity)
Principle: The V2 receptor is a Gs-coupled receptor. Its activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6]
Detailed Methodology:
-
Cells expressing the V2 receptor are plated in a multi-well plate.
-
The cells are treated with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, ELISA, or luminescence-based assays).[7]
-
The EC50 value is determined from the dose-response curve.
-
Quantitative Data Comparison
The following table summarizes the reported biological activities of this compound (Lysine Vasopressin, LVP) and Arginine Vasopressin (AVP) from various bioassays. It is important to note that direct cross-validation studies are limited, and these values are compiled from different sources.
| Bioassay Type | Analyte | Parameter | Reported Value | Reference |
| In Vivo | ||||
| Rat Vasopressor Assay | This compound (LVP) | Pressor Activity | ~270 U/mg | [8] |
| Arginine Vasopressin (AVP) | Pressor Activity | ~400 U/mg | [8] | |
| Rat Antidiuretic Assay | This compound (LVP) | Antidiuretic Activity | ~270 U/mg | [8] |
| Arginine Vasopressin (AVP) | Antidiuretic Activity | ~400 U/mg | [8] | |
| In Vitro | ||||
| V1a Receptor Binding | This compound (LVP) | Ki | ~2-fold lower affinity than AVP | [8] |
| Arginine Vasopressin (AVP) | Ki | - | [8] | |
| V2 Receptor Binding | This compound (LVP) | Ki | ~12-fold lower affinity than AVP | [8] |
| Arginine Vasopressin (AVP) | Ki | - | [8] | |
| V1a Functional Assay (Calcium Mobilization) | This compound (LVP) | EC50 | 0.93 nM | [8] |
| Arginine Vasopressin (AVP) | EC50 | 0.47 nM | [8] | |
| V2 Functional Assay (cAMP Accumulation) | This compound (LVP) | Potency | Full agonist | [8] |
| Arginine Vasopressin (AVP) | Potency | Full agonist | [8] |
Mandatory Visualizations
In Vivo Bioassay Workflows.
In Vitro Bioassay Workflows.
This compound Signaling Pathways.
Alternatives to Animal Bioassays
There is a significant effort in the pharmaceutical industry to reduce, refine, and replace animal testing (the "3Rs"). For this compound and other peptide hormones, several alternative methods are being developed and validated:
-
Cell-Based Potency Assays: As detailed above, these assays are becoming increasingly sophisticated and can provide a reliable measure of the biological activity of this compound at its specific receptors.
-
Receptor Binding Assays: These provide a direct measure of the interaction between this compound and its target receptors.
-
Immunoassays (e.g., ELISA): While these assays measure the concentration of the this compound protein, they do not directly assess its biological activity. However, they can be useful for in-process controls and stability testing when correlated with a functional bioassay.
-
Physicochemical Methods (e.g., HPLC): High-Performance Liquid Chromatography can be used to determine the purity and quantity of this compound. The United States Pharmacopeia (USP) provides standards for this compound that can be used in these assays.[9] However, like immunoassays, these methods do not measure biological function.
The validation of these alternative methods against the traditional in vivo bioassays is a critical step in their adoption for routine quality control and lot release testing.
Cross-Validation of Bioassays
Cross-validation is the process of confirming that different analytical methods produce comparable results. For this compound, this would involve testing the same batches of the drug substance using both in vivo and in vitro bioassays and demonstrating a strong correlation between the potency values obtained.
While specific, publicly available cross-validation reports for this compound bioassays are not readily found, the general principles of bioassay validation are well-established. This involves assessing parameters such as:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
A robust cross-validation study would ideally involve multiple laboratories to also assess inter-laboratory reproducibility.
Conclusion
The biological activity of this compound can be assessed through a variety of in vivo and in vitro bioassays. While in vivo assays in rats have been the traditional standard, in vitro methods offer significant advantages in terms of throughput, ethics, and mechanistic insight. The data available suggests a good correlation between the in vivo effects and the in vitro activity of this compound at its target receptors.
For drug development and quality control purposes, a thorough validation of the chosen bioassay is essential. Furthermore, as the field moves towards a reduction in animal testing, the cross-validation of in vitro methods against the established in vivo assays will be crucial for their regulatory acceptance. This guide provides the foundational information for researchers and drug development professionals to select and implement appropriate bioassays for this compound and to understand the critical importance of their validation and cross-comparison.
References
- 1. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassay vasopressin digitalis ACTH | PDF [slideshare.net]
- 3. firsthope.co.in [firsthope.co.in]
- 4. innoprot.com [innoprot.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. uspnf.com [uspnf.com]
A Comparative Analysis of the Vasopressor Effects of Lypressin and Terlipressin
This guide provides a detailed comparison of the vasopressor effects of Lypressin and its synthetic analogue, Terlipressin, for researchers, scientists, and drug development professionals. The analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
This compound, also known as lysine vasopressin (LVP), is the porcine analogue of human arginine vasopressin and is used to manage conditions like diabetes insipidus and to control blood pressure.[1] Terlipressin (triglycyl-lysine-vasopressin) is a synthetic prodrug of this compound.[2][3] Upon administration, the glycyl residues are enzymatically cleaved, leading to a slow and sustained release of the active metabolite, this compound.[3][4] This fundamental pharmacokinetic difference underpins the distinct clinical profiles and vasopressor effects of these two agents.
Mechanism of Action: V1a Receptor-Mediated Vasoconstriction
The primary vasopressor effects of both this compound and Terlipressin are mediated through the activation of vasopressin V1a receptors, which are G-protein coupled receptors located on vascular smooth muscle cells.[5][6][7] Terlipressin itself exhibits some intrinsic, though weaker, agonist activity at vasopressin receptors, but its main physiological impact stems from its conversion to this compound.[5][8]
Activation of the V1a receptor initiates a signaling cascade involving Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium leads to the contraction of smooth muscle cells and subsequent vasoconstriction, resulting in an increase in systemic vascular resistance and mean arterial pressure.[5][9]
References
- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Terlipressin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. litfl.com [litfl.com]
- 7. Clinical review: Vasopressin and terlipressin in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terlipressin, a vasoactive prodrug recommended in hepatorenal syndrome, is an agonist of human V1, V2 and V1B receptors: Implications for its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Terlipressin Acetate? [synapse.patsnap.com]
Lypressin vs. Vasopressin: A Head-to-Head Comparison of Renal Water Reabsorption Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Lypressin (Lysine Vasopressin, LVP) and Arginine Vasopressin (AVP) on renal water reabsorption. The following sections detail their relative performance based on experimental data, outline the methodologies of key experiments, and visualize the core signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and Arginine Vasopressin in relation to their effects on the vasopressin V2 receptor and subsequent renal water reabsorption.
Table 1: V2 Receptor Binding Affinity
| Compound | V2 Receptor Binding Affinity (Ki) | Species | Reference |
| Arginine Vasopressin (AVP) | 8.5 x 10⁻¹⁰ M | Human | [1] |
| This compound (LVP) | 1.0 x 10⁻⁸ M | Human | [1] |
Table 2: Adenylyl Cyclase Activation
| Compound | EC50 for cAMP Accumulation | Agonist Type | Reference |
| Arginine Vasopressin (AVP) | 2.22 nM | Full Agonist | [2] |
| This compound (LVP) | Not explicitly quantified in comparative studies, but described as a full agonist. | Full Agonist | [1] |
Table 3: In Vivo Antidiuretic Effects
| Compound | Relative Antidiuretic Potency | Duration of Action | Species | Reference |
| Arginine Vasopressin (AVP) | Higher | Longer | Dog | [3][4] |
| This compound (LVP) | Lower (requires ~1000x higher dose for comparable effect to a vasopressin analogue) | Shorter | Rat | [5] |
V2 Receptor Signaling Pathway
The binding of both this compound and Vasopressin to the V2 receptor on the basolateral membrane of renal collecting duct cells initiates a signaling cascade that ultimately leads to increased water reabsorption. This process is primarily mediated by the Gs protein-coupled activation of adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay for V2 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound and Vasopressin to the V2 receptor through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or Arginine Vasopressin).
-
Add a constant, low concentration of a radiolabeled vasopressin analog (e.g., [³H]-Arginine Vasopressin).
-
For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of unlabeled vasopressin.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay measures the potency (EC50) of this compound and Vasopressin in activating the V2 receptor and stimulating intracellular cyclic AMP (cAMP) production.
1. Cell Culture:
-
Seed CHO cells stably expressing the human V2 receptor in a 96-well plate and grow to confluence.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the agonist (this compound or Arginine Vasopressin) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
4. Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
In Vivo Antidiuretic Assay
This protocol assesses the antidiuretic effects of this compound and Vasopressin by measuring changes in urine volume and osmolality in a suitable animal model (e.g., rats or dogs).
1. Animal Preparation:
-
Acclimatize the animals to metabolic cages that allow for the separate collection of urine and feces.
-
Induce water diuresis by oral or intravenous administration of a water load.
2. Drug Administration:
-
Once a stable urine flow is established, administer a single dose of this compound or Arginine Vasopressin intravenously or subcutaneously.
3. Sample Collection and Measurement:
-
Collect urine at regular intervals for a defined period post-administration.
-
Measure the volume of each urine sample.
-
Determine the osmolality of each urine sample using an osmometer.
4. Data Analysis:
-
Plot urine volume and urine osmolality over time for each compound.
-
Compare the magnitude and duration of the antidiuretic response (decreased urine volume and increased urine osmolality) between the this compound and Vasopressin treatment groups.
-
The antidiuretic potency can be expressed as the dose required to produce a certain level of antidiuresis.
References
- 1. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antidiuretic and natriuretic effects of [8-lysine]vasopressin and [8-D-arginine]deaminovasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lypressin's Receptor Selectivity: A Comparative Analysis for V1a versus V2 Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lypressin's selectivity for the vasopressin V1a and V2 receptors, supported by experimental data and detailed methodologies.
This compound, a synthetic analogue of vasopressin, exhibits a notable selectivity for the V1a receptor over the V2 receptor. This preferential binding and functional activity are critical determinants of its pharmacological profile, influencing its application in research and potential therapeutic development. This guide summarizes the quantitative data on this compound's binding affinities and functional potencies, details the experimental protocols for their determination, and illustrates the associated signaling pathways.
Data Presentation: Quantitative Comparison of this compound Selectivity
The selectivity of this compound for the V1a receptor compared to the V2 receptor has been quantified through radioligand binding assays, which determine the binding affinity (Ki), and functional assays, which measure the potency of the cellular response (EC50).
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Primary Signaling Pathway |
| This compound ([Lys8]-Vasopressin) | V1a | 1.8 nM[1] | Data not readily available | Gq/11 → PLC → IP3 & DAG → ↑ [Ca2+]i |
| V2 | 10 nM[1] | Data not readily available | Gs → Adenylyl Cyclase → ↑ cAMP | |
| Arginine Vasopressin (AVP) (Endogenous Ligand) | V1a | 0.8 nM[1] | ~1.13 nM | Gq/11 → PLC → IP3 & DAG → ↑ [Ca2+]i |
| V2 | 0.85 nM[1] | ~2.22 nM | Gs → Adenylyl Cyclase → ↑ cAMP |
Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates higher affinity. EC50 is the concentration of a drug that gives half-maximal response.
Based on the available binding affinity data, this compound demonstrates an approximately 5.6-fold higher affinity for the V1a receptor compared to the V2 receptor.[1]
Signaling Pathways
The differential effects of this compound at V1a and V2 receptors are a direct consequence of these receptors coupling to distinct G-protein signaling cascades.
Experimental Protocols
The determination of this compound's selectivity for V1a versus V2 receptors relies on established in vitro pharmacological assays.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for V1a and V2 receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) from the V1a or V2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human V1a or V2 receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Isolate the cell membranes through differential centrifugation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-AVP) and varying concentrations of unlabeled this compound.
-
The incubation is carried out in a suitable assay buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
The filters trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound and free radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays for Determining Potency (EC50)
V1a Receptor: Calcium Mobilization Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the V1a receptor.
Principle: The V1a receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration. This assay measures the change in intracellular calcium levels in response to this compound stimulation using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human V1a receptor into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler to add the this compound solutions to the cell plate.
-
-
Signal Detection:
-
Measure the fluorescence intensity kinetically, immediately before and after the addition of this compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC50 value from the curve using non-linear regression.
-
V2 Receptor: cAMP Accumulation Assay
Objective: To determine the EC50 of this compound for activating the V2 receptor.
Principle: The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This assay quantifies the amount of intracellular cAMP produced in response to this compound stimulation.
Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human V2 receptor into a multi-well plate.
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate for a defined period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), fluorescence polarization, or ELISA.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC50 value from the curve using non-linear regression.
-
The presented data and methodologies provide a comprehensive framework for assessing the selectivity of this compound for V1a versus V2 receptors. This understanding is fundamental for the design and interpretation of studies investigating the physiological and pathological roles of the vasopressin system and for the development of novel, receptor-selective therapeutic agents.
References
A Comparative Guide to the Pharmacokinetics of Lypressin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lypressin and its key analogs: Terlipressin, Desmopressin, Fethis compound, and Ornipressin. The information is intended to support research and development efforts in the field of vasopressin-related therapeutics.
Comparative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for this compound and its analogs. It is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may contribute to variability.
| Parameter | This compound | Terlipressin | Lysine-Vasopressin (active metabolite of Terlipressin) | Desmopressin | Fethis compound | Ornipressin |
| Peak Plasma Concentration (Cmax) | Data not available | 70.5 ng/mL (steady-state)[1] | Data not available | 6.2 - 6.6 pg/mL (oral)[2] | Data not available | Data not available |
| Time to Peak (Tmax) | 30-120 minutes (nasal) | Data not available | ~60 minutes after Terlipressin administration[3] | 1.5 hours (oral)[2] | Data not available | Onset within 3 minutes (tissue infiltration)[4] |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available | 302 pg·h/mL (IV, night), 281 pg·h/mL (IV, day)[2] | Data not available | Data not available |
| Bioavailability | Rapid from nasal mucosa | ~1% (oral)[5] | - | 0.08% - 0.16% (oral)[6][7], 3.3-4.1% (intranasal)[8] | Data not available | Data not available |
| Half-life (t½) | ~15 minutes | ~50 minutes to 6 hours[5] | Data not available | 2.8 - 3.1 hours (IV)[2], 3-4 hours (intranasal)[8] | Data not available | Duration of action 45-120 minutes[4] |
| Volume of Distribution (Vd) | Data not available | 0.6 - 0.9 L/kg[5] | 1370 L[1] | 26.5 L[8] | Data not available | 0.15 L[9] |
| Clearance | Data not available | 27.4 L/h[10] | 318 L/h[10] | 7.6 L/h[8] | 8 ml/min/kg[9] | Data not available |
| Protein Binding | Data not available | Minimally protein-bound[5] | Data not available | Data not available | Data not available | Data not available |
| Metabolism | Renal and hepatic pathways | Cleaved by tissue peptidases to lysine-vasopressin[1][5] | Metabolized similarly to arginine vasopressin, mainly by endothelial peptidases of the liver[5] | Minimally hepatic metabolism[8] | Data not available | Metabolized in the liver and kidneys[4] |
| Excretion | Data not available | Almost completely metabolized before excretion[5] | A portion excreted unchanged in urine[5] | 52% excreted unchanged in urine[8] | Data not available | Data not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of pharmacokinetic data. Below are generalized protocols for key experiments cited in the literature for the analysis of this compound and its analogs.
Pharmacokinetic Study in Human Volunteers
This protocol outlines a typical design for a clinical pharmacokinetic study.
Objective: To determine the pharmacokinetic profile of a vasopressin analog after administration.
Study Design: An open-label, randomized, crossover study is often employed to compare different routes of administration (e.g., intravenous vs. oral or intranasal)[2][11].
Subjects: Healthy adult male and/or female volunteers are recruited. Exclusion criteria typically include a history of significant medical conditions, allergies to the study drug, and use of concomitant medications[2].
Procedure:
-
Dosing: Subjects receive a single dose of the vasopressin analog via the specified route (e.g., intravenous infusion over a set period, oral tablet, or intranasal spray)[2].
-
Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant at predose and at multiple time points post-dose (e.g., 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12 hours) to capture the absorption, distribution, and elimination phases[2].
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA)[12][13].
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution from the plasma concentration-time data.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying peptide drugs in biological matrices[12].
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile or methanol to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge to further clean up the sample and concentrate the analyte.
-
Reconstitution: The eluted sample is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate the analyte from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an additive like formic acid, is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for high selectivity.
References
- 1. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. droracle.ai [droracle.ai]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pharmacokinetics of terlipressin after single i.v. doses to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability and pharmacokinetics of desmopressin in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. q2labsolutions.com [q2labsolutions.com]
- 13. sceti.co.jp [sceti.co.jp]
A Comparative Guide to the Antidiuretic Response of Lypressin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidiuretic properties of different Lypressin formulations, supported by available experimental data. This compound, a synthetic analog of the natural hormone vasopressin, is a potent antidiuretic agent used in the management of central diabetes insipidus.[1][2] Its primary mechanism of action involves binding to vasopressin V2 receptors in the renal collecting ducts, which stimulates the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption.[1][3][4]
This document details the methodologies of key experiments, presents quantitative data in structured tables for clear comparison, and includes diagrams of the relevant signaling pathway and a typical experimental workflow to aid in understanding and future research.
This compound Signaling Pathway
This compound exerts its antidiuretic effect by activating the V2 receptor signaling cascade in the principal cells of the kidney's collecting ducts. The binding of this compound to the V2 receptor, a Gs-protein-coupled receptor, initiates a series of intracellular events culminating in increased water permeability of the cell membrane.
Comparative Antidiuretic Response: Intravenous vs. Subcutaneous Administration
While data directly comparing different formulations of this compound (e.g., two nasal sprays with different excipients) are limited in publicly available literature, a study in conscious rats provides valuable insights into the antidiuretic effects following intravenous (IV) and subcutaneous (SC) administration.
| Parameter | Intravenous this compound | Subcutaneous this compound | Reference |
| Route of Administration | Intravenous (jugular vein) | Subcutaneous | [1] |
| Duration of Antidiuresis | Shorter | More prolonged | [1] |
| Sodium Excretion | Higher | Lower | [1] |
| Total Urine Osmolality | Lower | Higher | [1] |
| Potassium Excretion | Increased | Highest Increase Observed | [1] |
This data indicates that the route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound. The prolonged effect and higher urine osmolality with subcutaneous injection suggest a slower absorption and sustained release compared to the more rapid onset and shorter duration of intravenous administration.
Experimental Protocols
Assessment of Antidiuretic and Natriuretic Effects in Rats
This protocol is based on a study comparing the effects of intravenously and subcutaneously administered this compound in conscious rats.[1]
Animals: Male Wistar rats.
Procedure:
-
Catheter Implantation: For intravenous administration, a catheter is chronically inserted into the right jugular vein of the rats under anesthesia.
-
Housing: Following a recovery period, rats are placed in individual metabolic cages that allow for the quantitative collection of urine.
-
Hydration: Rats are typically water-loaded to ensure a consistent baseline urine output.
-
Drug Administration:
-
Intravenous Group: this compound is administered as a bolus injection through the jugular vein catheter.
-
Subcutaneous Group: this compound is injected subcutaneously.
-
-
Urine Collection and Analysis: Urine is collected at regular intervals (e.g., every 30 minutes) for several hours post-administration. The following parameters are measured:
-
Urine volume
-
Urine osmolality (using an osmometer)
-
Sodium and potassium concentrations (using a flame photometer or ion-selective electrodes)
-
-
Data Analysis: The duration of antidiuresis (time to return to baseline urine flow), total urine output, and total excretion of sodium and potassium are calculated and compared between the administration groups.
General Protocol for Evaluating Nasal Spray Formulations in Humans
Participants: Healthy, hydrated adult volunteers.
Procedure:
-
Inclusion/Exclusion Criteria: Participants are screened to ensure they meet the study's health criteria.
-
Hydration: To ensure a consistent and adequate urine flow, subjects are asked to drink a standardized volume of water.
-
Baseline Sampling: Prior to drug administration, baseline urine and blood samples are collected to determine initial urine flow rate, urine and plasma osmolality, and to confirm the absence of the drug.
-
Drug Administration: A standardized dose of the this compound nasal spray formulation is administered to each participant.
-
Post-Administration Monitoring:
-
Urine Sampling: Urine is collected at frequent, regular intervals (e.g., every 15-30 minutes) for a specified period (e.g., 8 hours). Urine volume and osmolality are measured for each sample.
-
Blood Sampling: Blood samples are drawn at predetermined time points to determine the plasma concentration of this compound and plasma osmolality.
-
-
Pharmacodynamic Assessment: The primary pharmacodynamic parameters include:
-
Onset of antidiuretic action (time to a significant decrease in urine output and increase in urine osmolality).
-
Duration of antidiuretic action.
-
Maximum urine osmolality.
-
Area under the effect curve for urine osmolality.
-
-
Pharmacokinetic Assessment: Plasma this compound concentrations are used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Statistical Analysis: Data from different formulations would be compared using appropriate statistical methods to determine any significant differences in their antidiuretic response and bioavailability.
Conclusion and Future Directions
The available data, primarily from animal studies, indicates that the route of administration significantly influences the antidiuretic response to this compound. Subcutaneous administration provides a more sustained effect compared to intravenous injection. While this compound has been available as a nasal spray, there is a lack of published, head-to-head comparative studies evaluating the performance of different nasal spray formulations.
For researchers and drug development professionals, this highlights a gap in the current understanding of this compound pharmacology. Future studies employing rigorous protocols, such as the generalized human experimental workflow described, are necessary to:
-
Directly compare the bioavailability and antidiuretic efficacy of different this compound nasal spray formulations.
-
Investigate the impact of different excipients and delivery devices on the absorption and clinical effect of nasally administered this compound.
-
Establish a clear dose-response relationship for various formulations to optimize therapeutic outcomes.
Such research would be invaluable for the development of improved this compound formulations with predictable and reliable antidiuretic effects for the treatment of central diabetes insipidus.
References
- 1. Comparison of antidiuretic and natriuretic effects of [8-lysine]vasopressin and [8-D-arginine]deaminovasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHETIC LYSINE VASOPRESSIN NASAL SPRAY IN THE TREATMENT OF DIABETES INSIPIDUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Properties of a Micro-Dose Nasal Spray Formulation of Desmopressin (AV002) in Healthy Water-Loaded Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Lypressin and Oxytocin: A Comparative Guide to their Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by Lypressin and Oxytocin. Both are nonapeptides with significant physiological roles, mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding their distinct and overlapping signaling cascades is crucial for targeted therapeutic development.
At a Glance: Key Signaling Differences
| Feature | This compound | Oxytocin |
| Primary Receptor(s) | Vasopressin Receptors (V1a, V1b, V2) | Oxytocin Receptor (OXTR) |
| Primary G-Protein Coupling | V1a/V1b: Gq/11 V2: Gs | Gq/11 |
| Primary Second Messenger(s) | V1a/V1b: IP3, DAG, Ca2+ V2: cAMP | IP3, DAG, Ca2+ |
| Secondary Signaling | Can cross-react with OXTR | Can cross-react with Vasopressin receptors (V1a) |
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and Oxytocin at their respective primary receptors. It is important to note that these values can vary depending on the experimental system (e.g., cell type, tissue origin, and assay conditions).
Table 1: Binding Affinities (Ki, nM)
| Ligand | Human Oxytocin Receptor (OXTR) | Human Vasopressin V1a Receptor (V1aR) | Rat Vasopressin V1a Receptor (V1aR) |
| Oxytocin | 0.75 ± 0.08[1] | 503[2] | 71[3] |
| This compound (Lysine Vasopressin) | ~1000-fold lower than Oxytocin[4] | 2.2 ± 0.1[5] | - |
| Arginine Vasopressin (AVP) * | 2.99 ± 0.39[1] | 59.7[2] | 2.6[3] |
Note: Data for Arginine Vasopressin (AVP) is included as a close structural and functional analog of this compound.
Table 2: Functional Potencies (EC50, nM)
| Ligand | Human Oxytocin Receptor (OXTR) | Human Vasopressin V1a Receptor (V1aR) |
| Oxytocin | 9.0 (Ca2+ mobilization)[2] | - |
| Arginine Vasopressin (AVP) | 1190 (Cell proliferation)[1] | 59.7 (Ca2+ mobilization)[2] |
Signaling Pathways in Detail
This compound Signaling Pathways
This compound, a synthetic analog of vasopressin, primarily exerts its effects by binding to vasopressin receptors.
-
V1a and V1b Receptors (Gq/11 Pathway): Activation of V1a and V1b receptors, predominantly found on smooth muscle cells and platelets, leads to the coupling of the Gq/11 protein. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is central to vasoconstriction and other physiological responses.
-
V2 Receptors (Gs Pathway): In contrast, the V2 receptors, located in the kidney collecting ducts, couple to the Gs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, resulting in water reabsorption.
Oxytocin Signaling Pathways
Oxytocin primarily signals through the Oxytocin Receptor (OXTR), a GPCR with a diverse range of downstream effectors.
-
Canonical Gq/11 Pathway: Similar to the V1 receptors, the canonical and most well-characterized pathway for OXTR involves coupling to Gq/11.[6][7][8] This leads to PLC activation, generation of IP3 and DAG, and a subsequent increase in intracellular Ca2+ and PKC activation.[8][9] This pathway is fundamental for uterine contractions during labor and milk ejection during lactation.
-
Alternative G-protein Coupling (Gi/o and Gs): Evidence suggests that OXTR can also couple to other G-proteins, leading to more nuanced cellular responses.
-
Gi/o Coupling: Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][9]
-
Gs Coupling: Conversely, coupling to Gs can stimulate adenylyl cyclase, resulting in an increase in cAMP.[10][11] The net effect on cAMP levels can depend on the cellular context and the relative expression of these G-proteins.
-
-
MAPK/ERK Pathway: Downstream of both G-protein activation and β-arrestin recruitment, OXTR signaling can converge on the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is implicated in cell growth, proliferation, and differentiation.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a ligand for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (OXTR, V1aR, or V2R).
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OXTR, [3H]-Arginine Vasopressin for V1aR) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or Oxytocin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a one-site competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
cAMP Measurement Assay (for Gs and Gi/o coupling)
This assay measures changes in intracellular cyclic AMP levels in response to receptor activation.
Methodology:
-
Cell Culture and Plating:
-
Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
Serum-starve the cells for a few hours prior to the assay to reduce basal signaling.
-
-
Compound Treatment:
-
For Gs-coupled receptors, treat the cells with increasing concentrations of the agonist (this compound or Oxytocin).
-
For Gi/o-coupled receptors, first stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) and then co-incubate with increasing concentrations of the agonist.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi/o).
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Culture and Treatment:
-
Culture and serum-starve cells as described for the cAMP assay.
-
Treat the cells with the agonist (this compound or Oxytocin) for a short period (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for loading differences.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is a measure of ERK activation.
-
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxytocin and vasopressin: distinct receptors in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Characterization of oxytocin and vasopressin receptors in the Southern giant pouched rat and comparison to other rodents [frontiersin.org]
- 12. Miniaturized GPCR Signaling Studies in 1536-Well Format - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Labs and Environment: A Step-by-Step Guide to the Proper Disposal of Lypressin
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount. Lypressin, a synthetic peptide analog of the hormone vasopressin, requires meticulous disposal procedures due to its acute aquatic toxicity.[1] Adherence to these guidelines is essential not only for laboratory safety but also for environmental protection. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Consequently, its disposal is governed by regulations for hazardous waste. Key precautionary measures include avoiding release to the environment and ensuring disposal at an approved waste treatment facility.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] A critical aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[2]
| Hazard Classification | Precautionary Statement | Regulatory Body |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] | Environmental Protection Agency (EPA)[2][4] |
| Acute aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] | State and Local Environmental Agencies |
| Chronic aquatic toxicity (Category 1) | P501: Dispose of contents/ container to an approved waste disposal plant.[1] | Institutional Environmental Health and Safety (EHS) |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat.[1]
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
2. Segregation and Collection of this compound Waste:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused this compound, contaminated materials (e.g., pipette tips, vials, gloves), and solutions containing this compound.
-
The container should be robust and compatible with the chemical nature of the waste.
-
Label the waste container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
3. Disposal of Liquid this compound Waste:
-
DO NOT pour this compound solutions down the drain.[2] This is strictly prohibited due to its high aquatic toxicity.[1]
-
Carefully transfer all liquid waste containing this compound into the designated hazardous waste container.
4. Disposal of Solid this compound Waste:
-
Place all solid waste, including unused powder, contaminated vials, and other disposable materials, directly into the designated hazardous waste container.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing this compound).
-
Collect all rinsate from the triple-rinsing process and dispose of it as hazardous liquid this compound waste.
-
After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous waste.
6. Final Disposal Procedure:
-
Once the hazardous waste container is full or ready for disposal, seal it securely.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment, which is typically incineration.[2]
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This commitment not only protects the immediate work environment but also contributes to the broader goal of environmental stewardship in scientific research.
References
Personal protective equipment for handling Lypressin
This document provides immediate and essential safety, handling, and disposal protocols for laboratory professionals working with Lypressin. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risk.
This compound: Hazard Profile and Quantitative Data
This compound is a potent synthetic peptide hormone, an analog of vasopressin.[1][2][3] It is classified as harmful if swallowed or inhaled and is very toxic to aquatic life.[1][4][5] Adherence to strict safety protocols is mandatory.
Below is a summary of key quantitative data and hazard information for this compound.
| Property | Data | Citations |
| Chemical Formula | C₄₆H₆₅N₁₃O₁₂S₂ | [4] |
| Molecular Weight | 1056.22 g/mol | [4] |
| Appearance | White solid/lyophilized powder | [5][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledH410: Very toxic to aquatic life with long lasting effects | [4][5] |
| Storage Conditions | Store desiccated at -20°C for long-term stability.[4] | [4][6] |
| Occupational Exposure | No official Occupational Exposure Limit (OEL) has been set by major regulatory bodies. For potent pharmaceutical compounds, in-house OELs are often developed, which can be less than 10 µg/m³.[7] A risk assessment should be conducted to establish safe handling limits for all procedures. | [7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize exposure through inhalation, skin, and eye contact.[4][8] The appropriate level of PPE is dictated by the specific laboratory operation being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses | Single pair of chemotherapy-grade gloves | Lab coat | Recommended if packaging is compromised |
| Weighing & Aliquoting (Solid Form) | Chemical splash goggles and face shield | Double-gloving with chemotherapy-grade nitrile gloves.[8] Change outer glove immediately if contaminated. | Impermeable, disposable gown with a solid front and tight-fitting cuffs.[9][10] | Work within a certified chemical fume hood or other containment primary engineering control (C-PEC).[10] An N95 respirator is recommended. |
| Solution Preparation | Chemical splash goggles | Double-gloving with chemotherapy-grade nitrile gloves | Impermeable, disposable gown | Work within a certified chemical fume hood or other ventilated enclosure.[4][10] |
| In-vitro/In-vivo Administration | Safety glasses with side shields or goggles | Single pair of chemotherapy-grade gloves | Lab coat or disposable gown | Dependent on procedure and potential for aerosol generation; conduct a risk assessment.[11] |
Standard Operating Procedures: Handling and Disposal
These step-by-step protocols provide guidance for key laboratory operations involving this compound.
-
Pre-Operational Check : Before handling, ensure all required PPE is available and in good condition. Verify that safety equipment, such as an eye-wash station and chemical spill kit, is accessible.[4][12]
-
Work Area Setup : Conduct all manipulations of solid this compound or concentrated solutions within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of dust or aerosols.[4][10]
-
Weighing : When weighing the solid compound, use a dedicated enclosure if possible. Use anti-static techniques to prevent dispersal of the powder.
-
Solution Preparation : Slowly add the solid this compound to the solvent to avoid splashing.
-
Post-Handling Decontamination : After handling, wipe down all surfaces and equipment with an appropriate deactivating agent. Remove and dispose of all PPE according to institutional guidelines.
-
Personal Hygiene : Wash hands and skin thoroughly with soap and water after completing work and before leaving the laboratory.[4] Do not eat, drink, or smoke in the handling area.[4]
This compound is very toxic to aquatic life, and its disposal must be managed carefully to avoid environmental contamination.[4]
-
Segregate Waste : All materials contaminated with this compound, including gloves, gowns, vials, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Deactivation : For unused solutions, consult your institution's safety officer for chemical deactivation protocols before disposal.
-
Container Disposal : Dispose of the hazardous waste container through an approved waste disposal plant.[4]
-
Regulatory Compliance : All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[4][11] Do not dispose of this compound waste down the drain.[13]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, using an eye-wash station. Promptly seek medical attention.[4]
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[4]
-
Inhalation : Relocate to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.[4]
Workflow and Pathway Visualizations
The following diagrams illustrate key workflows and the biological pathway for this compound.
Caption: A procedural workflow for the safe handling of this compound.
Caption: A logical workflow for responding to a this compound spill.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. This compound | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. This compound | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. Page loading... [guidechem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. mtpinnacle.com [mtpinnacle.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. benchchem.com [benchchem.com]
- 11. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 12. This compound | CAS No: 50-57-7 [aquigenbio.com]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
